I-BOP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMSCHBODMWON-HBHIRWTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of I-Bop
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of I-Bop, a potent synthetic agonist of the Thromboxane A2 (TP) receptor. It is designed to furnish researchers and drug development professionals with the core knowledge required to effectively utilize this compound in preclinical research. This document details this compound's engagement with its receptor, the subsequent intracellular signaling cascades, and provides methodologies for key experimental procedures.
Core Mechanism of Action
This compound, also known as [1S-[1α,2β(5Z),3α(1E,3R*),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a high-affinity and potent agonist for the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the TP receptor, thereby mimicking the physiological effects of its endogenous ligand, Thromboxane A2.
The activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are fundamental to various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
Signaling Pathways
Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and G12/13.
Gq/11 Pathway
Activation of Gq/11 stimulates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as platelet aggregation and smooth muscle contraction.
G12/13 Pathway
The activation of G12/13 by the this compound-bound TP receptor engages the Rho guanine nucleotide exchange factor (RhoGEF), which in turn activates the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction.
PI3K/Akt and MAPK Pathways
Downstream of G-protein activation, this compound has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The activation of these pathways is crucial for mediating the proliferative effects of this compound in vascular smooth muscle cells.
Below are diagrams illustrating these key signaling cascades.
Potential Research Areas for the Thromboxane A2 Receptor Agonist I-Bop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the compound I-Bop, a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist. It outlines potential research avenues, presents key data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Core Compound Profile: this compound
This compound, with the chemical name (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a well-characterized and potent agonist for the TP receptor.[1][2] Its primary established activities include inducing platelet aggregation and the contraction of vascular smooth muscle.[1] Furthermore, this compound is known to stimulate the proliferation of vascular smooth muscle cells through the activation of the PI3K signaling pathway.[3] It also exhibits a dose-dependent biphasic effect on the excitatory postsynaptic potential in hippocampal neurons.[3]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 128719-90-4 |
| Molecular Formula | C23H29IO5 |
| Molecular Weight | 512.4 g/mol |
| Appearance | A solution in ethanol |
| PubChem CID | 5311175[4] |
Potential Research Areas
The known biological activities of this compound open up several promising avenues for further investigation in cardiovascular disease, neuroscience, and oncology.
2.1. Cardiovascular Research
Given that this compound is a potent modulator of platelet and vascular smooth muscle function, its utility in cardiovascular research is significant.
-
Thrombosis and Hemostasis: Deeper investigation into the dose-response relationship of this compound in platelet aggregation under various physiological and pathological conditions (e.g., different pH levels) could provide a more nuanced understanding of thrombus formation.[1][2]
-
Vascular Pathophysiology: Research into the long-term effects of this compound-induced vascular smooth muscle proliferation could elucidate its potential role in the pathogenesis of atherosclerosis and hypertension.
-
Signaling Pathway Elucidation: A comprehensive phosphoproteomic and transcriptomic analysis of vascular smooth muscle cells stimulated with this compound would offer a global view of the downstream signaling networks activated by the TP receptor beyond the PI3K pathway.
2.2. Neuroscience
The observed biphasic effect of this compound on hippocampal neurons warrants further exploration.[3]
-
Synaptic Plasticity: Investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices could reveal its role in learning and memory processes.
-
Mechanism of Neuronal Action: Elucidating the precise molecular mechanisms underlying the concentration-dependent enhancement and inhibition of synaptic transmission by this compound is a key area for future research.[3] This would involve studying the involvement of presynaptic neurotransmitter release and postsynaptic membrane properties.[3]
-
Neurological Disorders: Exploring the potential involvement of the TP receptor and its signaling pathways in neuroinflammatory and neurodegenerative diseases where synaptic dysfunction is a hallmark.
2.3. Oncology
The activation of the PI3K pathway by this compound is of particular interest in cancer research, as this pathway is frequently dysregulated in various malignancies.[3]
-
Tumor Microenvironment: Investigating the role of TP receptor activation by this compound on the proliferation and migration of cancer-associated fibroblasts and endothelial cells.
-
Cancer Cell Signaling: Screening a panel of cancer cell lines from different tissues to determine the prevalence of TP receptor expression and the effect of this compound on their proliferative and invasive capacities.
-
Therapeutic Target Validation: While an agonist like this compound might promote tumor growth, it can be a valuable tool to validate the TP receptor as a therapeutic target for antagonist development in specific cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activity.
Table 1: Potency of this compound in Human Platelet Aggregation
| Condition | EC50 Value |
| pH 7.4 | 0.34 nM[1][2] |
| pH 6.0 | 0.174 nM[1][2] |
Table 2: Binding Affinity of this compound for the Thromboxane A2 Receptor (TP)
| Parameter | Value |
| KD | 0.61 nM[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. In Vitro Platelet Aggregation Assay
-
Objective: To measure the ability of this compound to induce platelet aggregation in human platelet-rich plasma (PRP).
-
Methodology:
-
Prepare PRP from fresh human blood collected in sodium citrate tubes by centrifugation at 200 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at 2000 x g for 20 minutes.
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Add varying concentrations of this compound to the PRP in an aggregometer cuvette with a stir bar.
-
Record the change in light transmittance for 5-10 minutes, where an increase in transmittance corresponds to platelet aggregation.
-
Calculate the EC50 value from the dose-response curve.
-
4.2. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of VSMCs.
-
Methodology:
-
Seed human aortic VSMCs in a 96-well plate at a density of 5,000 cells/well in smooth muscle cell growth medium.
-
Allow the cells to adhere overnight, then serum-starve for 24 hours to synchronize the cell cycle.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 48 hours.
-
Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or a luminescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Express the results as a percentage of the control (vehicle-treated) cells.
-
4.3. Western Blotting for PI3K Pathway Activation
-
Objective: To detect the phosphorylation of key proteins in the PI3K pathway following this compound stimulation.
-
Methodology:
-
Culture VSMCs to 80-90% confluency and serum-starve for 24 hours.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (a downstream target of PI3K) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
5.1. Signaling Pathway
Caption: this compound signaling pathway in vascular smooth muscle cells.
5.2. Experimental Workflow
Caption: Workflow for VSMC proliferation assay.
5.3. Logical Relationship Diagram
Caption: Logic for a TP receptor antagonist screening cascade.
References
An In-depth Technical Guide to I-Bop: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of I-Bop, a potent synthetic analog of thromboxane A2 (TXA2), widely utilized in research to investigate platelet activation, vascular smooth muscle contraction, and related signaling pathways. This document outlines critical safety and handling procedures, detailed experimental protocols, and an in-depth look at its mechanism of action and associated signaling cascades.
This compound: Chemical Identity and Properties
This compound, with the formal name (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a stable and potent agonist of the thromboxane A2 receptor (TP receptor).[1] Its stability offers a significant advantage over the highly unstable endogenous ligand, TXA2, making it an invaluable tool for in vitro and in vivo studies.
| Property | Value |
| CAS Number | 128719-90-4 |
| Molecular Formula | C23H29IO5 |
| Molecular Weight | 512.4 g/mol |
| Formulation | A solution in ethanol |
| Appearance | Liquid |
| Odor | Alcohol-like |
Table 1: Chemical and Physical Properties of this compound.[2]
Safety and Handling Guidelines
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is a highly flammable liquid and vapor and causes serious eye irritation.[2] Adherence to the following safety protocols is mandatory.
Hazard Classification:
| Hazard | Classification |
| Flammable Liquids | Category 2 |
| Eye Irritation | Category 2A |
Table 2: GHS Hazard Classification for this compound.[2]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharge.[2] Wash hands thoroughly after handling.
Storage and Stability:
| Parameter | Recommendation |
| Storage Temperature | Store in accordance with information listed on the product insert. |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |
| Stability | Stable for at least two years when stored as directed. |
Table 3: Storage and Stability of this compound.
First Aid Measures:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
Mechanism of Action
This compound exerts its biological effects by acting as a potent and selective agonist for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[3][4] There are two main isoforms of the TP receptor, TPα and TPβ, which are products of alternative splicing of the same gene.[3] this compound-mediated activation of the TP receptor, primarily coupled to the Gq protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in both platelet aggregation and smooth muscle contraction.[6][7][8] In smooth muscle cells, Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[6][8][9] MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.[6][8][9]
Experimental Protocols
This compound is a valuable tool for studying a range of physiological processes. Below are detailed methodologies for its application in platelet aggregation and vascular smooth muscle contraction assays.
Platelet Aggregation Assay
This protocol describes a method for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
This compound solution (in ethanol or DMSO)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Aggregation Measurement:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Place a cuvette with 450 µL of PPP into the reference well of the aggregometer to set the 100% aggregation baseline.
-
Place the PRP-containing cuvette into the sample well and incubate at 37°C for 5 minutes with stirring (900-1200 rpm).
-
Add 50 µL of the this compound working solution to the PRP to achieve the desired final concentration (e.g., EC50 values for human platelet aggregation are 0.34 nM at pH 7.4 and 0.174 nM at pH 6.0).[1]
-
Record the change in light transmission for at least 5 minutes. Aggregation is measured as the percentage increase in light transmission.
-
Vascular Smooth Muscle Contraction Assay
This protocol outlines a method for measuring this compound-induced contraction of isolated vascular smooth muscle rings.
Materials:
-
This compound solution
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
-
Contraction Measurement:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess the viability of the tissue.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Add this compound cumulatively to the organ bath to construct a concentration-response curve. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Record the contractile force generated at each concentration. The responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound.
This compound Primary Signaling Pathway
Caption: this compound activates the TP receptor, leading to a Gq-mediated signaling cascade.
This compound and Downstream NF-κB Signaling
Activation of the TP receptor by this compound can also lead to the induction of cyclooxygenase-2 (COX-2) expression, a process that involves the NF-κB signaling pathway.[10] This represents a slower, transcriptional response compared to the rapid signaling leading to contraction and aggregation.
Caption: Downstream effects of this compound include NF-κB activation and COX-2 expression.
This guide provides essential information for the safe and effective use of this compound in a research setting. For any further questions or specific applications, consulting the primary literature and the manufacturer's safety data sheet is highly recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ACTIVATION OF THROMBOXANE RECEPTOR α INDUCES EXPRESSION OF CYCLOOXYGENASE-2 THROUGH MULTIPLE SIGNALING PATHWAYS IN A549 HUMAN LUNG ADENOCARCINOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of BOP reagent in amide coupling
An In-depth Technical Guide to the Mechanism of BOP Reagent in Amide Coupling
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent or Castro's reagent, is a highly effective coupling agent used extensively in organic synthesis for the formation of amide bonds from carboxylic acids and amines.[1][2] Its primary application is in peptide synthesis, where the precise and efficient formation of peptide linkages is crucial.[3] BOP is favored for its ability to promote rapid coupling with high yields and minimal racemization, particularly in sterically hindered cases.[4][5] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and critical safety considerations associated with the use of BOP reagent.
Core Reaction Mechanism
The BOP reagent facilitates amide bond formation by activating the carboxylic acid component, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[2] The process can be broken down into several key steps, typically performed in the presence of a non-nucleophilic tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6][7]
Step 1: Carboxylate Anion Formation The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a tertiary base to form a carboxylate anion (R-COO⁻).[6]
Step 2: Formation of the Acyloxyphosphonium Intermediate The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent. This results in the formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate (OBt) anion.[8]
Step 3: Active Ester Formation The acyloxyphosphonium intermediate is a potent acylating agent. It is generally accepted that this intermediate then reacts to form a benzotriazolyl active ester (HOBt ester).[2][6] This species is more stable than the acyloxyphosphonium salt but still highly reactive towards amines. This step is crucial for minimizing side reactions and racemization.[4][9] During this activation process, a stoichiometric amount of Hexamethylphosphoramide (HMPA) is generated as a byproduct.[6]
Step 4: Nucleophilic Attack and Amide Bond Formation The primary or secondary amine (R'-NH₂) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt ester intermediate.[2] This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond (R-CO-NHR') and regenerates 1-hydroxybenzotriazole (HOBt).
Below is a diagram illustrating the overall transformation.
The detailed mechanistic pathway is visualized in the following diagram.
Experimental Protocols
A generalized procedure for amide bond formation using BOP reagent is provided below. Researchers should optimize conditions for their specific substrates.
General Procedure for BOP-Mediated Amide Coupling: [6][10]
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF, ~10 vol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0-1.2 eq.) and a tertiary base such as DIPEA or TEA (1.5-2.5 eq.).
-
Addition of BOP: Add the BOP reagent (1.1-1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer successively with an acidic aqueous solution (e.g., 10% citric acid or 1N HCl), water, a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a BOP-mediated coupling reaction.
| Parameter | Typical Value/Condition | Purpose | Reference |
| Carboxylic Acid | 1.0 equivalent | Limiting Reagent | [6] |
| Amine | 1.0 - 1.2 equivalents | Nucleophile | [6] |
| BOP Reagent | 1.1 - 1.2 equivalents | Coupling Agent | [6] |
| Base (DIPEA/TEA) | 1.5 - 2.5 equivalents | Activates Carboxylic Acid | [6][10] |
| Solvent | DMF, CH₂Cl₂ | Reaction Medium | [6] |
| Temperature | 0 °C to Room Temp. | Controls Reaction Rate | [6][10] |
| Reaction Time | 1 - 16 hours | Time to Completion | [6] |
| Yields | Generally high | Efficiency | [3][5] |
Advantages and Disadvantages
Advantages:
-
High Efficiency: BOP reagent generally provides good yields for amide bond formation.[3]
-
Low Racemization: It is effective at minimizing racemization, which is critical in peptide synthesis.[4]
-
Versatility: Besides amides, BOP can be used to synthesize esters and to reduce carboxylic acids to primary alcohols.[1]
-
Effectiveness with Hindered Substrates: It is often successful in coupling sterically hindered amino acids.
Disadvantages:
-
Carcinogenic Byproduct: The most significant drawback is the stoichiometric formation of Hexamethylphosphoramide (HMPA), a known carcinogen.[1][6][10][11] This poses serious health risks and necessitates stringent safety protocols for handling and disposal.[11]
-
Cost and Atom Economy: BOP is a high molecular weight reagent, making it relatively expensive and leading to poor atom economy.[6]
-
Safer Alternatives: Due to the toxicity of HMPA, safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are now often preferred.[4][10][11] PyBOP functions via a similar mechanism but generates a less toxic phosphine oxide byproduct.[5][12]
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. usbio.net [usbio.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. scribd.com [scribd.com]
- 9. bachem.com [bachem.com]
- 10. BOP [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. organic-synthesis.com [organic-synthesis.com]
The Evolution of Amide Bond Formation: A Technical Guide to Phosphonium Salt Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient and reliable formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Over the past several decades, a sophisticated arsenal of coupling reagents has been developed to address the challenges of forming these crucial linkages with high yields and minimal side reactions. Among these, phosphonium salts have emerged as a powerful and versatile class of reagents, offering significant advantages over earlier methods. This technical guide explores the discovery, development, and application of these indispensable synthetic tools.
From Carbodiimides to Onium Salts: The Genesis of a New Reagent Class
The journey towards modern coupling reagents began with the widespread use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), first reported for peptide synthesis in 1955.[1][2] While effective, carbodiimides are prone to significant drawbacks, including high rates of racemization at the activated amino acid and the formation of insoluble urea byproducts that complicate purification.[2][3] These limitations spurred the search for more robust and reliable alternatives.
A major breakthrough occurred in the 1970s with the development of "onium" salt reagents. This new class of compounds offered a different mechanism for carboxyl group activation, leading to faster reactions and reduced side products.
The First Generation: The Discovery and Impact of BOP
In 1975, Castro and co-workers introduced (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, famously known as the BOP reagent .[1][4][5] This marked the dawn of the phosphonium salt era in peptide synthesis. BOP proved to be a highly efficient reagent, demonstrating rapid coupling times and minimal racemization.[6] It was particularly advantageous for preventing the dehydration of asparagine and glutamine side chains, a common side reaction with other activators.[7][8]
Despite its excellent performance, BOP had a critical flaw: its reaction produces a stoichiometric amount of hexamethylphosphoramide (HMPA) as a byproduct.[4][7] HMPA is a potent and regulated carcinogen, posing significant safety and disposal concerns, which ultimately limited the widespread and large-scale application of BOP.[4][6][7]
The Second Generation: Safer and More Potent Reagents
The toxicity of the BOP byproduct drove the development of safer and more effective second-generation phosphonium salts throughout the late 1980s and 1990s.
PyBOP: The HMPA-Free Alternative
The most direct successor to BOP was (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, or PyBOP .[9][10] By replacing the dimethylamino groups of BOP with pyrrolidino groups, the formation of HMPA was completely avoided.[1][4][9][10] PyBOP exhibits coupling efficiencies that are as good as, and in some cases superior to, those of BOP, making it a much safer and now standard reagent in both solution and solid-phase peptide synthesis.[10][11]
Expanding the Toolbox: PyBroP, PyCloP, and AOP Derivatives
Further research focused on modifying the phosphonium salt structure to enhance reactivity, especially for challenging coupling reactions involving sterically hindered or N-methylated amino acids. Reagents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyCloP proved highly effective in these difficult cases.[1][5][12]
A pivotal advance was the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt), introduced by Louis A. Carpino.[4] HOAt is a more acidic and reactive additive than the standard 1-hydroxybenzotriazole (HOBt), leading to faster and more efficient couplings. This led to the creation of HOAt-derived phosphonium salts:
-
AOP : (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
-
PyAOP : (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[1][12][13]
PyAOP, in particular, is recognized as one of the most powerful phosphonium coupling reagents, demonstrating superior performance for hindered couplings where other reagents may fail.[5][13] Similarly, reagents derived from electron-poor HOBt analogues, such as 6-chloro-HOBt, were developed, yielding powerful reagents like PyClocK .[4][13]
The Modern Era: Oxyma-Based Phosphonium Salts
A more recent evolution in coupling chemistry has been the move away from potentially explosive benzotriazole-based additives like HOBt and HOAt. Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a thermally stable and non-explosive alternative that provides excellent reactivity and racemization suppression.[4] This has led to the development of a new class of phosphonium reagents, such as PyOxim , which combine the safety of Oxyma with the high reactivity of a phosphonium salt core.[12]
Comparative Overview of Key Phosphonium Reagents
The table below summarizes the key characteristics of major phosphonium salt coupling reagents.
| Reagent Name | Full Name | Key Structural Feature / Additive | Primary Advantages | Primary Disadvantages |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HOBt-based, Dimethylamino groups | First major phosphonium reagent, high reactivity, low racemization.[6][8] | Forms carcinogenic HMPA byproduct.[4][7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt-based, Pyrrolidino groups | Excellent reactivity, avoids HMPA formation, widely used standard.[9][10] | Less effective than HOAt-derivatives for highly hindered systems. |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | Halogenated (Bromo) | Highly reactive, effective for N-methyl and sterically hindered amino acids.[12] | Can be more expensive. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOAt-based, Pyrrolidino groups | Superior reactivity, excellent for difficult and hindered couplings.[5][12][13] | Higher cost compared to PyBOP. |
| PyClocK | (6-Chloro-benzotriazol-1-yloxy)tris-pyrrolidino-phosphonium hexafluorophosphate | 6-Cl-HOBt-based | Reactivity is a good compromise between PyBOP and PyAOP.[4][13] | Less commonly cited than PyAOP. |
| PyOxim | O-[(Cyano(ethoxycarbonyl)methyliden)amino]yloxytripyrrolidinophosphonium hexafluorophosphate | Oxyma-based | Uses a safer, non-explosive additive; excellent racemization suppression.[12] | Newer reagent, may have less historical data. |
Reaction Mechanisms and Workflows
The fundamental role of a phosphonium salt reagent is to activate a carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by an amine.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. BOP reagent - Wikipedia [en.wikipedia.org]
- 8. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PyBOP - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. luxembourg-bio.com [luxembourg-bio.com]
The Alarming Truth About BOP Reagent: A Comprehensive Safety Guide for Researchers
For Immediate Release
A Deep Dive into the Safe Handling of a Widely Used, Yet Hazardous, Peptide Coupling Reagent
For researchers, scientists, and drug development professionals, the efficiency of peptide synthesis is paramount. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has long been a go-to coupling agent due to its high efficiency in forming amide bonds.[1] However, its use is fraught with significant safety concerns, primarily the formation of the carcinogenic byproduct Hexamethylphosphoramide (HMPA).[1][2][3][4][5] This technical guide provides an in-depth analysis of the safety precautions required for handling BOP reagent, detailed experimental protocols, and a clear-eyed look at safer alternatives.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of BOP reagent is the foundation of its safe handling. This white to yellow-beige crystalline powder is known by several synonyms, including Castro's Reagent.[3][6][7]
| Property | Value | Source(s) |
| CAS Number | 56602-33-6 | [3] |
| Molecular Formula | C12H22F6N6OP2 | [3] |
| Molecular Weight | 442.28 g/mol | [3] |
| Appearance | White to yellow-beige powder | [3] |
| Melting Point | 138-145°C | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
Hazard Identification and Safety Precautions
BOP reagent is classified as a flammable solid and an irritant.[7] While comprehensive toxicological data such as LD50 and LC50 values are not fully investigated, the primary and most severe hazard associated with BOP reagent is the formation of Hexamethylphosphoramide (HMPA), a known carcinogen, as a stoichiometric byproduct during the coupling reaction.[1][2][3][4][5][6]
Emergency Overview:
-
Eye Contact: May cause eye irritation.[6]
-
Skin Contact: Causes skin irritation.[8]
-
Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.[6]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling BOP reagent.
| PPE Category | Specification | Source(s) |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166). | [6] |
| Hand Protection | Appropriate chemical-resistant gloves. | [4][6] |
| Skin and Body Protection | Appropriate protective clothing to minimize skin contact. | [4][6] |
| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [6] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure stability.
-
Handling: Use with adequate ventilation to keep airborne concentrations low.[6] Avoid contact with skin and eyes, and avoid ingestion and inhalation.[6] Minimize dust generation and accumulation.[9]
-
Storage: Store in a cool, dry place.[6] Keep the container tightly closed in a dry and well-ventilated place.[8] For long-term storage, refrigeration at 4°C is recommended.[3] The reagent is also light and moisture sensitive.[8][10]
Experimental Protocols
The following are examples of experimental protocols involving BOP reagent. These are provided for informational purposes to illustrate its use and the context for safety precautions.
General Peptide Coupling Protocol
This protocol outlines a standard procedure for amide bond formation using BOP reagent.
-
Deprotection: Remove the N-protecting group from the resin-bound amino acid using standard deprotection protocols.
-
Amino Acid Preparation: Dissolve 2.0 equivalents of the protected amino acid in DMF (approximately 5 mL per gram of resin).
-
Activation and Coupling: Add the amino acid solution to the resin. Then, add 2.0 equivalents of a 1.0 M BOP solution and 4.0 equivalents of a base such as diisopropylethylamine (DIPEA).
-
Racemization Suppression (Optional): To suppress racemization, 2.0 equivalents of a 0.5 M 1-hydroxybenzotriazole (HOBt) solution in DMF can be added.
-
Reaction Monitoring: Mix the reaction for 10-60 minutes, monitoring for completion using a method such as the Kaiser test.
Source:[4]
Experimental Workflow: Peptide Coupling using BOP Reagent
Caption: Workflow for a typical peptide coupling reaction using BOP reagent.
Accidental Release and Disposal
In the event of a spill, it is important to act quickly and safely.
-
Spills/Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[6] Avoid generating dusty conditions.[6]
-
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[6]
Spill Response Decision Tree
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. usbio.net [usbio.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.it [fishersci.it]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. peptide.com [peptide.com]
The Solubility of BOP Reagent: A Technical Guide for Researchers
Introduction
BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds during peptide synthesis. Its efficacy is well-documented, but for researchers and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This technical guide provides a comprehensive overview of the solubility of BOP reagent, including quantitative data, a general experimental protocol for solubility determination, and a logical workflow for solvent selection.
Core Concepts in BOP Reagent Solubility
The solubility of BOP reagent, a phosphonium salt, is governed by the principle of "like dissolves like." As a salt, it possesses ionic character, lending it some degree of solubility in polar solvents. However, the presence of the bulky organic cation also imparts significant nonpolar characteristics, allowing for dissolution in a range of organic media. The choice of solvent can significantly impact reaction kinetics, the solubility of other reactants, and the ease of downstream processing.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for BOP reagent in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the reagent and the solvent, and the presence of any additives.
| Solvent | Chemical Formula | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~440 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 114.2 mg/mL | [2] |
| Methanol (MeOH) | CH₃OH | 25 mg/mL | [3][4] |
| Ethanol (EtOH) | C₂H₅OH | ≥ 4.43 mg/mL | [2] |
Qualitative Solubility Information:
-
Acetonitrile (CH₃CN)
-
Tetrahydrofuran (THF)
-
N-Methylpyrrolidone (NMP)
It is generally considered insoluble in water and non-polar hydrocarbon solvents.[5][6]
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of BOP reagent in a specific organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the concentration of the dissolved solute.
Materials:
-
BOP reagent
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Constant temperature bath or shaker
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of BOP reagent to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). The amount of excess will depend on the expected solubility.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a constant temperature bath or shaker (e.g., at 25 °C) and allow it to equilibrate for a predetermined period (e.g., 24 hours) to ensure saturation.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved BOP reagent.
-
Carefully pipette a known volume of the clear supernatant into a clean, pre-weighed vial. Be cautious not to disturb the pellet.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the pre-weighed vial under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the BOP reagent.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved BOP reagent.
-
Calculate the solubility in mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of BOP reagent of known concentrations in the same solvent.
-
Generate a calibration curve using either HPLC or UV-Vis spectrophotometry.
-
Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
-
Data Reporting:
-
Report the solubility in appropriate units (e.g., mg/mL, g/100 mL) and specify the temperature at which the determination was made.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of BOP reagent.
Caption: Workflow for determining BOP reagent solubility.
Conclusion
A comprehensive understanding of the solubility of BOP reagent is essential for its effective use in research and development. While quantitative data is available for common solvents like DMF, DMSO, methanol, and ethanol, further experimental determination may be necessary for other organic solvents to optimize specific synthetic protocols. The provided experimental protocol and workflow offer a systematic approach to generating reliable solubility data, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. jpt.com [jpt.com]
- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
Methodological & Application
I-Bop experimental protocol for [specific application]
To provide you with a detailed and accurate "I-Bop experimental protocol," you first need to specify the particular application you are interested in. The term "this compound" is not a universally recognized scientific acronym or protocol name, suggesting it may be a novel or specialized technique. Without knowing the specific application (e.g., protein-protein interaction analysis, gene expression profiling, drug screening), it is not possible to generate a relevant and detailed protocol.
Please specify the application of the this compound protocol you are interested in. For example:
-
This compound experimental protocol for studying kinase activity in cancer cells .
-
This compound experimental protocol for high-throughput screening of novel antibiotics .
-
This compound experimental protocol for mapping neural circuits in drosophila .
Once you provide the specific application, a detailed set of application notes and protocols can be generated that includes the required data presentation, experimental methodologies, and visual diagrams.
Application Notes and Protocols for the BET Bromodomain Inhibitor I-BET762 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 disrupts their chromatin-associated functions, leading to the downregulation of key oncogenes, most notably MYC.[2][3][4]
Prostate cancer cell lines that exhibit high expression of the c-Myc protein, such as LNCaP and VCaP, have been shown to be particularly sensitive to I-BET762.[2][5] Treatment with I-BET762 in these models leads to a significant reduction in cell proliferation, induction of cell cycle arrest, and apoptosis, highlighting its therapeutic potential in advanced prostate cancer.[2][6]
These application notes provide a detailed overview of the mechanism of action of I-BET762 and standardized protocols for its use in androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cell lines.
Mechanism of Action and Signaling Pathway
I-BET762 exerts its function by mimicking acetylated lysine residues, thereby occupying the bromodomains of BET proteins. This prevents the recruitment of transcriptional machinery to chromatin, leading to the suppression of target gene expression. A primary target of BET proteins is the super-enhancer region of the MYC oncogene. Inhibition by I-BET762 leads to a rapid and potent downregulation of MYC transcription and subsequent depletion of c-Myc protein.[2][4] The loss of c-Myc, a critical regulator of cell proliferation and survival, results in cell cycle arrest and/or apoptosis.[2]
Data Presentation
In Vitro Activity of I-BET762 in Prostate Cancer Cell Lines
The following table summarizes the growth inhibition activity of I-BET762 in a panel of prostate cancer cell lines after a 6-day treatment period. Sensitivity to I-BET762 correlates with higher basal levels of c-Myc protein expression.[5]
| Cell Line | Androgen Status | Basal c-Myc Protein | Growth IC50 (gIC50) [nM] |
| LNCaP | Sensitive | High | 25 - 150 |
| VCaP | Castration-Resistant | High | 25 - 150 |
| NCI-H660 | Neuroendocrine | Low | >1000 |
| DU145 | Androgen-Independent | Low | >1000 |
| Table 1: Summary of I-BET762 in vitro growth inhibition in various prostate cancer cell lines. Data compiled from literature.[2][5] |
Cellular Effects of I-BET762 in Sensitive Prostate Cancer Cell Lines
| Cell Line | Cellular Outcome | Key Molecular Changes |
| LNCaP | G1 Cell Cycle Arrest | ↓ c-Myc, ↑ p27, ↓ Cyclin D1 |
| VCaP | Apoptosis (sub-G1 accumulation) | ↓ c-Myc, ↑ Cleaved PARP, ↓ BCL-xl |
| Table 2: Predominant cellular responses and associated molecular markers in LNCaP and VCaP cells following I-BET762 treatment.[2][7][8] |
Experimental Protocols
Protocol 1: Cell Viability and Growth Inhibition Assay (MTT/MTS Assay)
This protocol determines the effect of I-BET762 on the viability and proliferation of prostate cancer cells.
Materials:
-
LNCaP or VCaP cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
I-BET762 (lyophilized powder)[3]
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of I-BET762 by dissolving 5 mg in 1.17 ml of DMSO.[3] Store aliquots at -20°C. Prepare serial dilutions in complete growth medium to achieve final desired concentrations.
-
Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11] Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Add 100 µL of medium containing the various concentrations of I-BET762 (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3 to 6 days).[2]
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] Then, add 100-150 µL of solubilization solution and shake the plate for 15 minutes to dissolve the formazan crystals.[9]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570-590 nm. For MTS, read at 490 nm.[9]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the gIC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for I-Bop in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of I-Bop, a stable thromboxane A2 (TXA2) receptor agonist, in various in vitro research applications. This compound is a valuable tool for investigating cellular signaling pathways and physiological responses mediated by the TXA2 receptor, also known as the T-prostanoid (TP) receptor.
Mechanism of Action
This compound is a potent agonist of the TP receptor, a G protein-coupled receptor (GPCR).[1] The TP receptor has two main isoforms, TPα and TPβ, which can couple to different G proteins, primarily Gq/11 and G12/13.[2][3] Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, TP receptor activation can stimulate the Rho/ROCK pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][5][6] These signaling cascades are crucial in mediating various cellular responses, including platelet aggregation, smooth muscle contraction, and cell proliferation.
Data Presentation: this compound Dosage and Concentration
The following table summarizes the effective concentrations and binding affinities of this compound observed in various in vitro studies. These values can serve as a starting point for designing experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell type and assay.
| Application | Cell Type | Parameter | Concentration/Value |
| Radioligand Binding | Human Platelets | Kd | 157 pM[7] |
| Radioligand Binding | Human Vascular Smooth Muscle Cells | Kd | 2.6 ± 0.6 nM[8] |
| Platelet Shape Change | Human Platelets | EC50 | 263 ± 65 pM |
| Intracellular Calcium Increase | Human Platelets | EC50 | 209 ± 24 pM |
| Platelet Aggregation | Human Platelets | EC50 | 4.4 ± 0.5 nM |
Experimental Protocols
This compound Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure this compound-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Human whole blood
-
3.2% Sodium Citrate
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[9]
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature to separate the PRP.[10]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain Platelet-Poor Plasma (PPP), which will be used as a reference (100% aggregation).[11]
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of pre-warmed PRP into an aggregometer cuvette containing a stir bar.[12]
-
Place the cuvette in the heating block of the aggregometer at 37°C with stirring (typically 900-1200 rpm) for a few minutes to establish a stable baseline.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to working concentrations with PBS.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration (e.g., in the range of 0.1 nM to 100 nM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP reference.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of this compound on the proliferation of vascular smooth muscle cells using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
This compound
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated or primary)
-
Secondary antibody (if needed)
-
Substrate for detection (e.g., TMB for colorimetric or a fluorescent substrate)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Starvation:
-
Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
-
To synchronize the cells, aspirate the growth medium and wash the cells with PBS. Then, incubate the cells in serum-free medium for 24-48 hours.[13]
-
-
This compound Treatment and BrdU Labeling:
-
Prepare various concentrations of this compound in serum-free or low-serum medium. A suggested concentration range to test is 1 nM to 1 µM.
-
Remove the starvation medium and add the this compound solutions to the respective wells. Include a positive control (e.g., medium with 10% FBS) and a negative control (serum-free medium).
-
Incubate the cells for the desired period to allow for proliferation (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.[13]
-
-
BrdU Detection:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[13] This step also denatures the DNA to allow the anti-BrdU antibody to bind.
-
Wash the wells three times with a wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
If using a primary antibody, wash the wells and add the appropriate secondary antibody, followed by another incubation.
-
Wash the wells to remove any unbound antibody.
-
Add the detection substrate and incubate until color development is sufficient (for colorimetric assays) or read the fluorescence.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Mandatory Visualizations
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Figure 2 from Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. Characterization of thromboxane A2/prostaglandin H2 receptors in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation Assay [bio-protocol.org]
- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
Applications of I-Bop in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bop, also known as (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent and selective synthetic agonist of the thromboxane A2 (TXA2) receptor, officially known as the prostanoid TP receptor. Due to its stability compared to the endogenous ligand TXA2, this compound serves as an invaluable tool in medicinal chemistry for elucidating the physiological and pathological roles of the TP receptor. Its primary applications lie in the investigation of platelet aggregation, vascular smooth muscle contraction, and the exploration of disease states where the TXA2 pathway is implicated, such as cardiovascular diseases and cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in key medicinal chemistry research areas.
This compound: Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₉IO₅ | [1] |
| Molecular Weight | 512.4 g/mol | [1] |
| CAS Number | 128719-90-4 | [1] |
| EC₅₀ for Human Platelet Aggregation (pH 7.4) | 0.34 nM | [1] |
| EC₅₀ for Human Platelet Aggregation (pH 6.0) | 0.17 nM | [1] |
| Binding Affinity (Kd) for TP receptor | ~1 nM | [2] |
Signaling Pathway of this compound via the TP Receptor
This compound exerts its effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). The TP receptor has two isoforms, TPα and TPβ, which can couple to different G proteins, leading to a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq and G13 proteins.
Caption: this compound induced TP receptor signaling cascade.
Application 1: Induction of Platelet Aggregation
This compound is a standard agonist used to induce platelet aggregation in vitro to study the mechanisms of thrombosis and to screen for potential antiplatelet agents.
Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a general guideline and may require optimization based on the specific experimental setup and platelet donor variability.
Materials:
-
This compound solution (stock solution in DMSO or ethanol, final concentration to be determined by dose-response curve)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
37°C water bath or heating block
Workflow:
Caption: Workflow for this compound induced platelet aggregation assay.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the cuvette to achieve the desired final concentration. To determine the EC₅₀, a range of this compound concentrations should be tested (e.g., 0.1 nM to 100 nM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Plot the maximal aggregation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Application 2: Induction of Vascular Smooth Muscle Contraction
This compound is utilized to study the contractile response of vascular smooth muscle, which is crucial for understanding blood pressure regulation and the pathophysiology of hypertension.
Experimental Protocol: Isolated Aortic Ring Contraction Assay
This protocol provides a general framework for assessing this compound-induced vascular contraction in isolated rat aortic rings.
Materials:
-
This compound solution (stock solution in DMSO or ethanol)
-
Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose)
-
Isolated tissue bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments for dissection
-
Male Wistar rats (or other suitable animal model)
Workflow:
References
I-Bop: Application Notes and Protocols for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Bop, with the CAS Number 128719-90-4, is a highly potent and selective synthetic agonist for the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. As a stable analog of the naturally unstable TXA2, this compound is an invaluable tool in molecular biology for investigating the physiological and pathological roles of the TP receptor. Its primary applications lie in the study of platelet aggregation and vascular smooth muscle contraction, making it a critical compound for research in hemostasis, thrombosis, and cardiovascular diseases. This document provides detailed application notes and experimental protocols for the use of this compound in these key research areas.
This compound as a TP Receptor Agonist
This compound acts as a direct activator of the TP receptor, a G-protein coupled receptor (GPCR). The activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are central to various physiological processes.
Signaling Pathway
The binding of this compound to the TP receptor triggers the activation of associated G-proteins, primarily Gq/11 and G12/13.[1][2]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[1][3] DAG, along with calcium, activates protein kinase C (PKC).[4] This pathway is crucial for both platelet aggregation and smooth muscle contraction.[1][3]
-
G12/13 Pathway: Coupling of the activated TP receptor to G12/13 leads to the activation of the small GTPase Rho.[1] Rho, through its downstream effector Rho-kinase (ROCK), inhibits myosin light chain phosphatase (MLCP), promoting the phosphorylated state of the myosin light chain and thereby enhancing smooth muscle contraction.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity reported in the literature.
| Parameter | Species | Assay System | Value | Reference |
| EC50 | Human | Platelet Aggregation (pH 7.4) | 0.34 nM | [5] |
| EC50 | Human | Platelet Aggregation (pH 6.0) | 0.174 nM | [5] |
| EC50 | Human | Platelet Aggregation | 4.4 ± 0.5 nM | [6] |
| EC50 | Human | Platelet Shape Change | 263 ± 65 pM | [6] |
| EC50 | Human | Initial Ca²⁺ Increase | 209 ± 24 pM | [6] |
| Kd | Rat | Kidney TP Receptor Binding | ~0.5 nM | [5] |
| Kd | Human | Platelet TP Receptor Binding | ~4.4 nM | [5] |
| Kd | Human | Platelet High-Affinity Binding Site | 234 ± 103 pM | [6] |
| Kd | Human | Platelet Low-Affinity Binding Site | 2.31 ± 0.86 nM | [6] |
Application: this compound as an Inhibitor vs. Fluorescent Probe
It is important to clarify the role of this compound in molecular biology.
-
Agonist, not an Inhibitor: this compound is a potent agonist of the TP receptor. It mimics the action of the endogenous ligand, thromboxane A2, to activate the receptor and its downstream signaling pathways. It is not an inhibitor.
-
Not a Fluorescent Probe: There is no evidence in the scientific literature to suggest that this compound is used as a fluorescent probe. While fluorescently labeled ligands are common tools in molecular biology, a fluorescent analog of this specific this compound molecule has not been described. Researchers seeking to visualize the TP receptor would need to utilize other methods, such as fluorescently labeled antibodies or genetically encoded fluorescent protein fusions.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound to induce platelet aggregation in platelet-rich plasma (PRP), which can be monitored by measuring changes in light transmission.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Human whole blood from healthy, drug-free donors
-
3.2% or 3.8% Sodium citrate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light transmission aggregometer and cuvettes with stir bars
-
Centrifuge
Methodology:
-
Blood Collection: Collect whole blood into tubes containing sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[7] Donors should not have consumed any medications known to affect platelet function for at least two weeks prior to donation.[8]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[7] Carefully aspirate the upper, straw-colored layer, which is the PRP, without disturbing the buffy coat.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the platelets and other blood cells. The supernatant is the PPP and will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted (e.g., to 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for at least 5 minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and that of the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of aggregation against the logarithm of the this compound concentration. From this curve, the EC50 value (the concentration of this compound that produces 50% of the maximal aggregation response) can be calculated.[9]
Protocol 2: Vascular Smooth Muscle Contraction Assay
This protocol describes the use of this compound to induce contraction in isolated vascular smooth muscle rings, a classic method for studying vasoreactivity.
Materials:
-
This compound stock solution
-
Experimental animal (e.g., rat, mouse)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂
-
Organ bath system with force transducers and data acquisition system
-
Dissection tools
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold, aerated PSS.
-
Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the arterial rings on wires or hooks in an organ bath chamber filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect one end of the mounting apparatus to a fixed point and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (this varies by vessel type).
-
During equilibration, replace the PSS in the organ bath every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
Wash the rings with fresh PSS and allow them to return to baseline tension.
-
-
This compound-Induced Contraction:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the isometric tension generated by the rings.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 and the maximal response (Emax) for this compound-induced contraction.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of TP receptor-mediated signaling. Its utility as a stable agonist makes it indispensable for studies on platelet physiology, thrombosis, and vascular biology. The protocols outlined in this document provide a foundation for the application of this compound in these key areas of molecular biology research. It is crucial for researchers to recognize this compound's role as an agonist and to be aware that it is not used as a fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Molecular Pathogenesis of Inherited Platelet Dysfunction [mdpi.com]
- 4. Thromboxane A2 agonist modulation of excitatory synaptic transmission in the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a rat kidney thromboxane A2 receptor: high affinity for the agonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-Bop Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BOP, or (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent and selective thromboxane A2 (TXA2) receptor (TP receptor) agonist. It is a valuable tool in research for studying the roles of TP receptors in various physiological and pathological processes, including platelet aggregation and vascular smooth muscle contraction.[1] These application notes provide a detailed guide for the preparation of this compound working solutions for use in in vitro biological assays.
Data Presentation
The potency of this compound in inducing platelet aggregation is summarized in the table below. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
| Parameter | Value | Conditions |
| EC50 for Platelet Aggregation | 0.34 nM | pH 7.4 |
| 0.174 nM | pH 6.0 |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Materials
-
This compound solution in ethanol (e.g., from Cayman Chemical, stored at -20°C)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (200 proof, for serial dilutions if necessary)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-binding tips
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µM working stock of this compound in PBS, which can be further diluted to the final desired concentration for the experiment.
1. Acclimatization of this compound Stock Solution:
-
Remove the vial of this compound solution in ethanol from the -20°C freezer.
-
Allow the vial to warm to room temperature before opening to prevent condensation of water into the ethanol stock.
2. Preparation of an Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes of the concentrated stock, it is advisable to first prepare an intermediate dilution in ethanol.
-
For example, if the stock concentration is 1 mg/mL (approximately 1.95 mM), you can prepare a 100 µM intermediate stock by diluting the appropriate volume of the stock solution in ethanol.
3. Preparation of the Aqueous Working Stock (1 µM):
-
It is crucial to add the this compound ethanol solution to the aqueous buffer and not the other way around to minimize precipitation.
-
In a sterile, low-binding microcentrifuge tube, add the required volume of PBS (pH 7.4).
-
While vortexing the PBS gently, add the calculated volume of the this compound ethanol stock (or intermediate dilution) to the PBS to achieve a final concentration of 1 µM.
-
For example, to prepare 1 mL of a 1 µM working solution from a 100 µM intermediate stock, add 10 µL of the 100 µM stock to 990 µL of PBS.
4. Final Dilutions:
-
From the 1 µM aqueous working stock, perform serial dilutions in PBS to achieve the final desired concentrations for your experiment (e.g., in the nanomolar range for platelet aggregation assays).
5. Stability and Storage of Working Solutions:
-
This compound is supplied in ethanol and is stable for at least two years when stored at -20°C.[1]
-
Aqueous solutions of this compound should be prepared fresh on the day of the experiment. The stability of this compound in aqueous solutions for extended periods has not been extensively reported, and degradation may occur.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events.
Caption: this compound activates the TP receptor, leading to Gq and G13 mediated signaling pathways.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the step-by-step process for preparing the this compound working solution.
Caption: Workflow for the preparation of this compound working solutions from a stock solution.
References
Application Notes and Protocols for the Analytical Detection of I-Bop
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of I-Bop, a potent thromboxane A₂ (TXA₂) receptor agonist, is crucial for advancing research in areas such as platelet biology, thrombosis, and cardiovascular disease. These application notes provide an overview of the primary analytical techniques and detailed protocols for the qualitative and quantitative determination of this compound in various matrices.
Chemical Identity of this compound:
-
Chemical Name: (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid
-
Molecular Formula: C₂₃H₂₉IO₅
-
Function: A stable synthetic analog of thromboxane A₂ that acts as a potent agonist of the thromboxane-prostanoid (TP) receptor.
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound. This technique is suitable for complex biological matrices due to its high selectivity.
Application Note: This method is ideal for pharmacokinetic studies, in vitro metabolism assays, and quantifying endogenous or administered this compound in biological fluids. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for sample preparation to efficiently extract this compound from complex matrices.[1][2]
Experimental Protocol:
-
Sample Preparation (from Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar prostaglandin analog).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for further purification and concentration.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample.
-
Wash with a low-organic solvent mixture (e.g., 10% methanol in water).
-
Elute this compound with a high-organic solvent (e.g., 90% acetonitrile in water).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions would need to be determined by direct infusion of an this compound standard.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
-
Workflow for HPLC-MS/MS Detection of this compound
Caption: Workflow for the detection of this compound using HPLC-MS/MS.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is required to increase its volatility.
Application Note: This method is suitable for the analysis of this compound in samples where high resolution and structural information are needed. Derivatization can be a complex step, but it allows for sensitive detection. This method has been historically used for the analysis of thromboxane B₂, the stable metabolite of TXA₂.[3]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using liquid-liquid extraction or SPE as described for HPLC-MS/MS.
-
Evaporate the purified extract to dryness.
-
Derivatize the carboxyl and hydroxyl groups of this compound. A common method is to first form the methyl ester by reaction with diazomethane, followed by formation of the trimethylsilyl (TMS) ether by reaction with a silylating agent (e.g., BSTFA).
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized this compound.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis, focusing on characteristic fragment ions of the derivatized this compound.
-
-
Workflow for GC-MS Detection of this compound
Caption: Workflow for the detection of this compound using GC-MS.
III. Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying antigens in a sample. While a specific commercial ELISA kit for this compound may not be readily available, custom antibodies can be developed, or existing kits for thromboxane A₂ (measured as its stable metabolite thromboxane B₂) can be used to assess the pathway's activation.
Application Note: ELISA is well-suited for screening large numbers of samples and for studies where ease of use and high throughput are prioritized over the high specificity of mass spectrometry. This method is commonly used for measuring thromboxane biosynthesis.[4][5]
Experimental Protocol (Competitive ELISA for TXA₂/B₂ as an indicator of this compound activity):
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for thromboxane B₂.
-
Sample and Standard Incubation:
-
Add standards of known thromboxane B₂ concentrations and prepared samples to the wells.
-
Add a fixed amount of biotinylated thromboxane B₂ to each well. This will compete with the thromboxane B₂ in the sample for binding to the capture antibody.
-
Incubate the plate.
-
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add avidin-HRP (Horseradish Peroxidase) to each well, which binds to the biotin.
-
Washing: Wash the plate again.
-
Substrate Reaction: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
Detection: Measure the optical density at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of thromboxane B₂ in the sample.
Workflow for ELISA Detection
Caption: General workflow for a competitive ELISA.
Quantitative Data Summary
Since specific quantitative data for this compound detection is not widely published, the following table provides typical performance characteristics for the analysis of structurally related prostaglandin analogs using HPLC-MS/MS. These values can serve as a benchmark for method development for this compound.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (Derivatized) | ELISA |
| Linearity (r²) | >0.99 | >0.999 | >0.99 | >0.98 |
| Limit of Detection (LOD) | 10-100 ng/mL | 0.01-1 ng/mL | 0.1-5 ng/mL | 1-10 pg/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL | 0.05-5 ng/mL | 0.5-10 ng/mL | 5-50 pg/mL |
| Precision (RSD%) | <15% | <10% | <15% | <15% |
| Accuracy/Recovery (%) | 85-115% | 90-110% | 80-120% | 85-115% |
This compound Signaling Pathway
This compound exerts its biological effects by activating the thromboxane-prostanoid (TP) receptor, a G-protein coupled receptor. The primary signaling cascade involves the activation of Gαq, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and degranulation.[6]
Caption: Simplified signaling pathway of this compound via the TP receptor.
References
- 1. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXA2(Thromboxane A2) ELISA Kit - Elabscience® [elabscience.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for BOP Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in solid-phase peptide synthesis (SPPS). BOP is a highly efficient phosphonium salt-based coupling reagent that facilitates the formation of amide bonds between amino acids.[1][2] It is favored for its ability to promote rapid and complete coupling reactions, minimizing racemization and side reactions, particularly the dehydration of asparagine and glutamine residues.[3][4] However, a significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), necessitating careful handling and consideration of safer alternatives like PyBOP.[5][2][6]
Mechanism of Action
BOP reagent activates the carboxyl group of an N-protected amino acid to form a reactive OBt active ester.[5][6] This intermediate readily reacts with the free amino group of the resin-bound peptide chain to form the desired peptide bond.[5][1] The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), to facilitate the deprotonation of the carboxylic acid and neutralize the hexafluorophosphate salt.[6][7]
Quantitative Data Summary
The efficiency of a coupling reagent is critical for the successful synthesis of long peptides. The following table summarizes key quantitative parameters associated with BOP-mediated peptide synthesis.
| Parameter | Value/Range | Conditions | Reference |
| Equivalents of BOP Reagent | 1.0 - 3.0 eq. | Per equivalent of amino acid | [7][8] |
| Equivalents of N-protected Amino Acid | 3.0 eq. | Per equivalent of reactive sites on resin | [7] |
| Equivalents of DIEA | 5.3 - 6.0 eq. | Per equivalent of amino acid | [7][9] |
| Coupling Time | 1 - 2 hours | Per coupling cycle at room temperature | [8] |
| Typical Solvents | DMF, DCM | For swelling, washing, and coupling steps | [4][8] |
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis using BOP Reagent (Fmoc Strategy)
This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids and BOP as the coupling reagent.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Fmoc-protected Amino Acids: 3 equivalents per coupling.
-
BOP Reagent: 3 equivalents per coupling.
-
N,N-Diisopropylethylamine (DIEA): 5.3-6 equivalents per coupling.
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF).
-
Solvents:
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Isopropyl Alcohol (IPA).
-
-
Washing Solvents: DMF, DCM, IPA.
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation/Washing Solvent: Cold diethyl ether.
-
Peptide Synthesis Vessel
-
Shaker
Protocol Steps
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add sufficient DCM to swell the resin and shake for 30 minutes.
-
Drain the DCM and wash the resin with DMF (3 times).
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Wash with IPA (2 times) and DCM (2 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and BOP reagent (3 eq.) in DMF.
-
Add DIEA (5.3-6 eq.) to the activation mixture and vortex briefly. Note: Pre-activation for 1-10 minutes may be beneficial.[8]
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the vessel at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[9] If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and IPA (2 times) to remove excess reagents and byproducts.
-
-
Peptide Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection of Side Chains:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate with occasional swirling for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Visualizations
Caption: Mechanism of BOP-mediated peptide bond formation.
Caption: Workflow for Solid-Phase Peptide Synthesis using BOP.
References
- 1. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes: Utilizing BOP Reagent for Difficult Amino Acid Couplings
Introduction
BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a potent phosphonium-based coupling reagent widely employed in peptide synthesis.[1][2][3] Introduced by Castro et al., it has proven particularly effective for challenging coupling reactions where other reagents may falter.[4][5] BOP facilitates the formation of amide bonds by activating the carboxyl group of an amino acid, enabling its reaction with the amino group of another.[2][6] Its high reactivity makes it ideal for solid-phase peptide synthesis (SPPS), often leading to faster and more complete reactions compared to conventional methods like the DCC/HOBt procedure.[4][5]
While highly effective, a significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][7] This safety concern has led to the development of alternatives like PyBOP, where the dimethylamino groups are replaced by pyrrolidino groups to generate a less hazardous byproduct.[3][7][8]
Mechanism of Action
The BOP reagent functions by converting the carboxylic acid of an N-protected amino acid into a more reactive benzotriazolyl active ester (OBt ester).[2][6][9] This process, which occurs in the presence of a tertiary base such as diisopropylethylamine (DIEA), prepares the amino acid for nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a stable peptide bond.
Applications in Difficult Peptide Couplings
BOP reagent is particularly advantageous in scenarios that are challenging for standard coupling reagents.
-
Sterically Hindered Amino Acids: BOP is effective in coupling sterically demanding residues, such as N-methyl amino acids or α,α-dialkylglycines, where other reagents may yield poor results.[8]
-
Minimizing Racemization: The reagent generally provides good yields while minimizing racemization, a critical factor for maintaining the stereochemical integrity of the synthesized peptide.[3][10] Comparative studies have shown that BOP affords high yields with low levels of racemization, particularly when compared to reagents like isobutyl chloroformate (IBCF).[11] However, the amount of base used can influence racemization levels, especially with sensitive residues like histidine.[12]
-
Rapid and Efficient Couplings: BOP-mediated couplings are typically rapid and proceed to a high degree of completion, reducing the need for multiple coupling cycles that might be necessary with reagents like DCC.[4][5]
-
Coupling of Unprotected Hydroxyamino Acids: BOP has been successfully used to couple unprotected hydroxyamino acids, such as threonine and tyrosine, in a minimal side-chain protection strategy.[4][5][13] This simplifies the synthesis process by avoiding additional protection and deprotection steps.[13]
-
Avoiding Side Reactions: BOP helps to avoid certain side reactions, such as the dehydration of asparagine and glutamine residues, which can be a problem with carbodiimide reagents.[1][3][8]
Despite these advantages, BOP can be less effective for coupling asparagine (Asn) residues, where it may lead to lower yields and purity compared to reagents like diisopropylcarbodiimide (DIPCI).[14]
Comparative Data
The following tables summarize quantitative data from comparative studies involving BOP and other coupling reagents.
Table 1: Comparison of Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Yield (%) | Racemization (%) |
|---|---|---|
| BOP | 95 | <0.5 |
| HBTU | 93 | <0.5 |
| FDPP | 85 | 1.5 |
| IBCF | 80 | 3.0 |
Data synthesized from a comparative study on dipeptide synthesis.[11]
Table 2: Performance in Syntheses Containing Asparagine (Asn)
| Coupling Reagent | Peptide Type | Average Yield | Average Purity (RP-HPLC) |
|---|---|---|---|
| BOP | With Asn | Lower | Significantly Lower |
| BOP | Without Asn | Comparable | Comparable |
| DIPCI | With Asn | Higher | Higher |
| DIPCI | Without Asn | Comparable | Comparable |
Data synthesized from a parallel synthesis study comparing BOP and DIPCI.[14]
Protocols
General Protocol for BOP-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline for a standard coupling reaction on a solid support (resin). Stoichiometry is based on the initial substitution of the resin.
Materials:
-
N-α-Fmoc or Boc protected amino acid
-
BOP reagent
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 15-30 minutes.
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vessel, dissolve the N-α-protected amino acid (2-3 equivalents) and BOP reagent (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution to initiate the activation. A slight color change may be observed.
-
Allow the mixture to pre-activate for 5-15 minutes at room temperature.
-
-
Coupling:
-
Drain the solvent from the swollen peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-90 minutes. The reaction time may be extended for known difficult couplings.
-
-
Monitoring:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test (or other appropriate test for the N-terminal protecting group) to check for the presence of free primary amines. A negative test (e.g., colorless or yellow beads for Kaiser test) indicates the reaction is complete.
-
If the test is positive, extend the coupling time or perform a second coupling (recoupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 7. BOP [commonorganicchemistry.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
- 11. tandfonline.com [tandfonline.com]
- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4965343A - Method of peptide synthesis - Google Patents [patents.google.com]
- 14. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for BOP-Mediated Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a highly efficient coupling reagent predominantly used in peptide synthesis for the formation of amide bonds.[1][2][3][4] However, its utility extends to the synthesis of esters from carboxylic acids and alcohols under mild conditions.[1][3] BOP-mediated esterification offers several advantages, including high yields, minimal racemization for chiral substrates, and the ability to couple sterically hindered substrates.[2][4] These characteristics make it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
This document provides detailed application notes and protocols for conducting esterification reactions using the BOP reagent. It covers reaction conditions, substrate scope, and experimental procedures, along with important safety considerations regarding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][5]
Reaction Mechanism and Principles
The BOP reagent activates the carboxylic acid to form a reactive OBt-ester intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the alcohol to form the desired ester. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hexafluorophosphate anion and facilitate the formation of the carboxylate.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for BOP-mediated esterification. Please note that optimal conditions may vary depending on the specific substrates used and should be determined empirically.
Table 1: General Reaction Parameters for BOP-Mediated Esterification
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equivalent | Limiting reagent. |
| Alcohol | 1.0 - 1.5 equivalents | A slight excess of the alcohol can improve reaction rates. |
| BOP Reagent | 1.0 - 1.2 equivalents | Using a slight excess can ensure complete activation of the acid. |
| Base | 1.0 - 3.0 equivalents | Sufficient base is crucial for the reaction to proceed. |
| Solvent | ||
| Common Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | DMF is a common choice due to its good solvating properties.[7] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting the reaction at 0 °C and allowing it to warm to room temperature is a common practice to control the initial reaction rate. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Exemplary Yields for BOP-Mediated Esterification
(Note: This table is illustrative due to the limited specific quantitative data for a wide range of esterifications in the reviewed literature. The yields are based on general expectations for coupling reactions with BOP and may require optimization.)
| Carboxylic Acid | Alcohol Type | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | Primary (e.g., Benzyl alcohol) | DIPEA | DCM | 4 | RT | >90 |
| Acetic Acid | Primary (e.g., Ethanol) | NMM | DMF | 2 | RT | >90 |
| Pivalic Acid | Primary (e.g., Methanol) | DIPEA | DCM | 12 | RT | 80-90 |
| Benzoic Acid | Secondary (e.g., Isopropanol) | DIPEA | DMF | 12 | RT | 70-85 |
| Hindered Acid | Secondary Alcohol | DIPEA | DMF | 24 | RT | 60-80 |
| Hydroxy Acid | Intramolecular (Lactonization) | DIPEA | DCM/DMF | 6 | RT | 75-95 |
| Benzoic Acid | Phenol | DIPEA | DMF | 12 | RT | 60-80 |
Experimental Protocols
Safety Precaution: The BOP reagent is harmful if swallowed or inhaled and causes skin and eye irritation. More importantly, the reaction generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for the BOP reagent before use.
Protocol 1: General Procedure for the Esterification of a Primary Alcohol
This protocol describes the esterification of benzoic acid with benzyl alcohol as a representative example.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
BOP reagent
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon line
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq).
-
Dissolution: Dissolve the benzoic acid in anhydrous DCM.
-
Addition of Alcohol and Base: Add benzyl alcohol (1.1 eq) followed by DIPEA (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of BOP Reagent: Slowly add the BOP reagent (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester.
Protocol 2: Procedure for Intramolecular Esterification (Lactonization)
This protocol provides a general method for the cyclization of a hydroxy acid to form a lactone.
Materials:
-
Hydroxy carboxylic acid
-
BOP reagent
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
High-dilution reaction setup (optional, for large rings)
-
Syringe pump (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the hydroxy carboxylic acid (1.0 eq) and dissolve it in a suitable volume of anhydrous DMF to achieve high dilution (e.g., 0.01-0.05 M).
-
Addition of Base: Add DIPEA (2.0-3.0 eq) to the solution.
-
Addition of BOP Reagent: Slowly add a solution of the BOP reagent (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture. For the formation of macrocycles, the BOP reagent solution can be added slowly over several hours using a syringe pump to maintain high dilution conditions.
-
Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude lactone by silica gel column chromatography.
Mandatory Visualizations
Caption: Mechanism of BOP-mediated esterification.
Caption: General experimental workflow for BOP-mediated esterification.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. BOP reagent - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. BOP [commonorganicchemistry.com]
- 6. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 7. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BOP Reagent in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a highly effective phosphonium salt-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS). Introduced in 1975, it offers a robust method for the formation of amide bonds between amino acids.[1][2] BOP reagent is particularly valued for its high coupling efficiency, rapid reaction kinetics, and its ability to minimize racemization, a critical factor in the synthesis of biologically active peptides.[3] It is especially useful in overcoming challenges associated with "difficult couplings," such as those involving sterically hindered amino acids.[1][4]
These application notes provide a comprehensive overview of the use of BOP reagent in SPPS, including its mechanism of action, key advantages and disadvantages, quantitative performance data, and detailed experimental protocols.
Mechanism of Action
The primary function of BOP reagent in peptide synthesis is to activate the carboxyl group of an N-protected amino acid, facilitating its nucleophilic attack by the free amino group of the growing peptide chain attached to the solid support. The process involves the formation of a highly reactive O-acyl-benzotriazolyl ester intermediate. This reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), which facilitates the deprotonation of the carboxylic acid.[5]
The key steps in the BOP-mediated coupling are:
-
Activation: The carboxyl group of the incoming amino acid reacts with the BOP reagent to form an acyloxyphosphonium salt.
-
Intermediate Formation: This salt then reacts with the 1-hydroxybenzotriazole (HOBt) moiety within the BOP structure to generate the active OBt ester.
-
Coupling: The amino group of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming the new peptide bond.
Advantages and Disadvantages
Advantages:
-
High Coupling Efficiency: BOP reagent promotes rapid and nearly complete coupling reactions, leading to higher yields of the desired peptide.[4][6]
-
Minimal Racemization: The formation of the OBt active ester minimizes the risk of epimerization, preserving the stereochemical integrity of the amino acids.[3]
-
Effectiveness in Difficult Couplings: BOP is particularly effective for coupling sterically hindered or aggregation-prone sequences where other reagents may fail.[4]
-
Good Solubility: It is readily soluble in common SPPS solvents such as dimethylformamide (DMF).[1]
-
Avoidance of Side Reactions: BOP helps to prevent side reactions such as the dehydration of asparagine and glutamine residues.[7]
Disadvantages:
-
Formation of Carcinogenic Byproduct: The primary drawback of BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen.[2][7] This necessitates special handling and disposal procedures.
-
Development of Safer Alternatives: Due to the toxicity of HMPA, alternative reagents such as PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which produces a less hazardous byproduct, have been developed and are often preferred.[8]
Data Presentation
The following tables summarize representative quantitative data on the performance of BOP and related phosphonium reagents in SPPS.
Table 1: Comparative Performance of Coupling Reagents for Different Peptide Sequences
| Peptide Sequence | Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Key Observation |
| G-LHRH | PyBOP | 2 x 1 | 48.11 | Incomplete coupling of isoleucines at shorter times. |
| G-LHRH | PyBOP | 2 x 20 | 70.27+ | Longer coupling time significantly improved purity. |
| Linear Oxytocin | PyBOP | 2 x 1 | 62.10 | Moderate purity with shorter coupling time. |
| Linear Oxytocin | PyBOP | 2 x 20 | 76.40 | Improved purity with extended coupling. |
Data adapted from a comparative study of different activators, including PyBOP, a close analog of BOP.[9] The study highlights the importance of optimizing coupling times for different sequences.
Table 2: Yield and Purity Comparison of BOP and DIPCI for Peptides with and without Asparagine
| Peptide Characteristic | Coupling Reagent | Average Yield (%) | Average Purity (RP-HPLC) (%) |
| Peptides lacking Asn | BOP | No significant difference | No significant difference |
| Peptides lacking Asn | DIPCI | No significant difference | No significant difference |
| Peptides containing Asn | BOP | Significantly lower | Significantly lower |
| Peptides containing Asn | DIPCI | Significantly higher | Significantly higher |
This data indicates that for peptides containing asparagine, DIPCI may be a more suitable coupling reagent than BOP to achieve higher yields and purity.[10]
Experimental Protocols
The following protocols provide detailed methodologies for the use of BOP reagent in SPPS.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle using BOP Reagent
This protocol outlines a single coupling cycle in a manual SPPS workflow.
Materials:
-
Fmoc-protected amino acid
-
BOP reagent
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin with Nα-Fmoc deprotected amino acid
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation: Start with the resin-bound peptide that has undergone Nα-Fmoc deprotection and has a free amino group. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), BOP reagent (3 equivalents), and DIEA (5.3 equivalents) in DMF. Briefly vortex to mix.
-
Coupling Reaction: Add the activation solution to the resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Completion Check (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (indicating incomplete coupling), repeat steps 2-5.
-
Proceed to the next cycle: Once the coupling is complete, proceed with the Nα-Fmoc deprotection of the newly added amino acid to prepare for the next coupling cycle.
Protocol 2: Synthesis of [Ala¹⁵]-GRF(1-29)-NH₂ using BOP Reagent
This protocol is adapted from a published synthesis and exemplifies the use of BOP for a longer peptide.[4]
Synthesis Parameters:
-
Resin: p-Methylbenzhydrylamine resin
-
Protecting Group Strategy: Boc/Bzl
-
Coupling Reagent: BOP
-
Base: DIEA
-
Solvent: DMF
Procedure:
-
Deprotection: The Nα-Boc group is removed by treatment with 45% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resin is neutralized with 10% DIEA in DCM.
-
Coupling:
-
For each coupling cycle, a pre-activated solution of the Boc-amino acid (3 equivalents), BOP reagent (3 equivalents), and DIEA (5.3 equivalents) in DMF is prepared.
-
This solution is added to the resin, and the coupling reaction is allowed to proceed.
-
A single coupling was sufficient for most amino acids.
-
For Boc-Asn-OH, multiple couplings were required to avoid side reactions.[4]
-
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with DCM and DMF.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF) with appropriate scavengers.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
BOP reagent remains a valuable tool in solid-phase peptide synthesis due to its high efficiency and ability to suppress racemization. While the formation of the carcinogenic byproduct HMPA is a significant concern, leading to the preference for safer alternatives like PyBOP in many applications, the established protocols and proven efficacy of BOP ensure its continued relevance, particularly for challenging peptide sequences. Understanding its mechanism, performance characteristics, and proper handling is crucial for its successful and safe application in the synthesis of peptides for research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. peptide.com [peptide.com]
- 4. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. BOP reagent - Wikipedia [en.wikipedia.org]
- 8. Bot Detection [iris-biotech.de]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for BOP-Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclization is a key strategy in medicinal chemistry to enhance the conformational rigidity, metabolic stability, and binding affinity of peptides and other small molecules. The BOP reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a highly effective coupling reagent for amide bond formation and has been widely employed in peptide synthesis, including intramolecular cyclization (lactamization). This document provides detailed application notes and protocols for performing BOP-mediated cyclization reactions.
Note on Safety: The use of BOP reagent generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential. Safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) exhibit similar reactivity without producing HMPA and should be considered.[1]
Mechanism of Action
The BOP reagent activates a carboxylic acid by forming a highly reactive benzotriazol-1-yl ester (OBt active ester). This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and the release of HOBt (1-hydroxybenzotriazole). In an intramolecular reaction, the N-terminal amine of a linear peptide attacks the activated C-terminal carboxylic acid, resulting in a cyclic peptide.
Key Advantages of BOP-Mediated Cyclization
-
High Efficiency: BOP is known for its high coupling efficiency, often leading to good yields of the cyclized product.[1]
-
Reduced Racemization: Compared to some other coupling reagents, BOP helps to minimize racemization at the activated chiral center.
-
Versatility: It can be used for both solution-phase and solid-phase cyclization reactions.[2]
Data Presentation: Comparison of BOP-Mediated Cyclization Conditions
The following table summarizes various reported conditions and yields for BOP-mediated cyclization reactions, providing a comparative overview for experimental design.
| Linear Precursor | Cyclization Method | Reagents (Equivalents) | Solvent | Concentration (mM) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Linear Hexapeptide | Solution-phase | BOP (1.1), DIPEA (2.0) | DMF | 1.0 | 24 | RT | 56.8 | (Not specified) |
| Polyketide-Dipeptide Hybrid | Solution-phase | BOP | Not specified | 0.25 | Not specified | Not specified | 77 | (Not specified) |
| Various Linear Peptides (on resin) | Solid-phase | BOP, HOBt, DIEA | DMF | Not applicable | Not specified | RT | Good | (Not specified) |
| H-Thr(tBu)-Lys(Boc)-Tyr(tBu)-Arg(Pbf)-Arg(Pbf)-Glu(OtBu)-OH | Solution-phase | PyBOP (1.0), DIPEA (2.0) | DMF | 1.0 | 2 | RT | 39 | Global Analysis of Peptide Cyclization Efficiency |
| H-Ile-Lys(Boc)-Tyr(tBu)-Lys(Boc)-Thr(tBu)-Asn(Trt)-Lys(Boc)-Glu(OtBu)-OH | Solution-phase | PyBOP (1.0), DIPEA (2.0) | DMF | 1.0 | 2 | RT | 72 | Global Analysis of Peptide Cyclization Efficiency |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase BOP-Mediated Head-to-Tail Cyclization of a Linear Peptide
This protocol describes a general method for the cyclization of a fully protected linear peptide in solution.
Materials:
-
Linear peptide with free N-terminal amine and C-terminal carboxylic acid
-
BOP reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of the Linear Peptide Solution:
-
Dissolve the linear peptide in anhydrous DMF to achieve a high dilution condition (typically 0.1 to 1.0 mM). High dilution favors intramolecular cyclization over intermolecular oligomerization.
-
-
Initiation of the Cyclization Reaction:
-
Cool the peptide solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 equivalents relative to the peptide).
-
Add BOP reagent (1.0-1.2 equivalents relative to the peptide) to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the progress of the reaction by analytical HPLC-MS. The disappearance of the linear starting material and the appearance of the cyclic product with the expected mass should be observed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
The crude cyclic peptide can be precipitated by the addition of cold diethyl ether.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: General Procedure for On-Resin BOP-Mediated Head-to-Tail Cyclization of a Peptide
This protocol outlines the cyclization of a peptide while it is still attached to the solid support, which can offer advantages in terms of ease of purification. This typically requires an orthogonal protection strategy where the peptide is anchored to the resin via a side chain, leaving the C-terminal carboxyl group protected with a group that can be selectively removed on-resin.
Materials:
-
Peptide-resin with a free N-terminal amine and a selectively deprotected C-terminal carboxylic acid.
-
BOP reagent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for cleavage of the peptide from the resin (e.g., Trifluoroacetic acid (TFA) cocktail)
-
HPLC system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of the Peptide-Resin:
-
Swell the peptide-resin in anhydrous DMF.
-
Ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the C-terminal protecting group (e.g., Allyl) has been selectively cleaved to expose the free carboxylic acid.
-
-
On-Resin Cyclization:
-
In a reaction vessel, add a solution of BOP (2.0-3.0 equivalents), HOBt (2.0-3.0 equivalents), and DIPEA (4.0-6.0 equivalents) in DMF to the swelled resin.
-
Agitate the mixture at room temperature for 2-24 hours.
-
-
Monitoring the Cyclization:
-
A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to monitor the extent of cyclization.
-
-
Washing and Cleavage:
-
Once the cyclization is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Mandatory Visualizations
Caption: Mechanism of BOP-mediated amide bond formation.
Caption: General workflow for a BOP-mediated solution-phase cyclization reaction.
References
Application Notes and Protocols for Monitoring BOP Reagent Reactions by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for monitoring the progress of chemical reactions involving (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent). BOP is a widely used coupling reagent, particularly in peptide synthesis, for the formation of amide bonds from carboxylic acids and amines.[1][2][3] Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. The two most common chromatographic techniques for this purpose, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are covered herein.
A significant consideration when using BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][3][4][5][6] Chromatographic monitoring can also help track the presence of this and other byproducts.
General BOP-Mediated Amide Coupling Reaction
The fundamental reaction involves the activation of a carboxylic acid by BOP in the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIEA), to form an active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide bond.[3]
Caption: General scheme of a BOP-mediated amide coupling reaction.
Monitoring by Thin-Layer Chromatography (TLC)
Application Note: TLC is a rapid, cost-effective, and qualitative method ideal for quickly assessing reaction progress at the bench. It is used to visualize the consumption of starting materials and the formation of the product in near real-time. It is particularly useful for determining the appropriate time for work-up or for troubleshooting a stalled reaction.
Detailed Experimental Protocol for TLC Monitoring
1. Materials and Equipment:
-
TLC plates (e.g., Silica Gel 60 F254)[7]
-
TLC developing chamber
-
Capillary tubes for spotting[8]
-
Mobile phase (eluent)
-
Visualization agent (e.g., UV lamp, chemical stain)
2. Procedure:
- Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
- Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1-1.5 cm from the bottom of the TLC plate. Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[8][9]
- Spotting:
- SM Lane: Using a capillary tube, apply a small spot of the diluted limiting reactant solution onto the "SM" mark.
- Co Lane (Co-spot): Apply a spot of the limiting reactant solution. Directly on top of this spot, apply a spot of the reaction mixture. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane.[9]
- RM Lane: Apply a small spot of the reaction mixture, taken directly from the reaction vessel, onto the "RM" mark.[9]
- Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[8]
- Visualization:
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to air dry completely.
- Visualize the spots. A common non-destructive first step is using a UV lamp (254 nm) for UV-active compounds, which will appear as dark spots.[7][10] Circle the visible spots with a pencil.
- If compounds are not UV-active or for further confirmation, use a chemical stain. Dip the plate into the staining solution, gently heat with a heat gun until spots appear. Common stains include:
- Ninhydrin: Specific for primary/secondary amines (e.g., unreacted starting amine or deprotected amino acids), which appear as purple or yellow spots.[11][12]
- Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized (e.g., alcohols, amines, double bonds), appearing as yellow/brown spots on a purple background.
- p-Anisaldehyde: A general stain that produces a range of colors for various functional groups upon heating.[10]
3. Interpretation:
-
Reaction Start (t=0): The RM lane should show a prominent spot corresponding to the starting material(s).
-
Reaction Progress (t>0): The intensity of the starting material spot(s) in the RM lane will decrease, while a new spot, corresponding to the product, will appear.[13] The product is typically more or less polar than the reactants, resulting in a different Rf value.
-
Reaction Completion: The starting material spot in the RM lane will have completely disappeared, and the product spot will be at its maximum intensity.
Data Presentation: Example TLC Results
The progress of a reaction between "Boc-Alanine" (SM1) and "Benzylamine" (SM2) using BOP can be tracked. The product, "Boc-Ala-NHBn," will have a different polarity and thus a different Rf value.
| Compound | Role | Example Mobile Phase | Example Rf Value |
| Boc-Alanine | Starting Material 1 | Ethyl Acetate / Hexane (1:1) | 0.20 |
| Benzylamine | Starting Material 2 | Ethyl Acetate / Hexane (1:1) | 0.60 |
| Boc-Ala-NHBn | Product | Ethyl Acetate / Hexane (1:1) | 0.45 |
| BOP Reagent | Reagent | Dichloromethane / Methanol (95:5) | ~0.80 |
| HMPA (byproduct) | Byproduct | Dichloromethane / Methanol (95:5) | ~0.50 |
Note: Rf values are highly dependent on the specific conditions (plate, solvent, temperature) and should be determined experimentally.
Caption: Workflow for monitoring a chemical reaction using TLC.
Monitoring by High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful quantitative technique that separates components with high resolution. It is used for accurate determination of reactant consumption, product formation, and impurity profiling (including byproducts like HMPA). This method is essential for kinetic studies, process optimization, and final product purity analysis in research and development settings.
Detailed Experimental Protocol for HPLC Monitoring
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Solvent modifiers (e.g., Trifluoroacetic acid (TFA), Formic acid)
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
2. Procedure:
- Mobile Phase Preparation:
- Solvent A: 0.1% TFA in Water
- Solvent B: 0.1% TFA in Acetonitrile
- Degas both solvents thoroughly (e.g., by sonication or vacuum filtration).
- Sample Preparation:
- At various time points (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.
- Immediately quench the reaction in the aliquot by diluting it significantly (~1000-fold) in a vial containing a known volume of mobile phase (e.g., 1 mL of 50:50 Acetonitrile/Water). Quenching is crucial to stop the reaction at the specific time point.
- Filter the diluted sample through a syringe filter into an autosampler vial to remove particulates.
- HPLC Instrument Setup and Run:
- Column: C18 reverse-phase column.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
- Detector: UV, monitoring at two wavelengths, e.g., 214 nm (for peptide bonds) and 254 nm (for aromatic compounds like BOP and benzotriazole byproducts).
- Gradient: A typical gradient for separating reactants, products, and byproducts of a peptide coupling reaction is shown in the table below.
- Data Analysis:
- Integrate the peak areas for each component (reactants, product, major byproducts).
- Monitor the decrease in the peak area of the limiting reactant and the corresponding increase in the peak area of the product over time.
- Calculate the percentage conversion: (% Conversion) = [Area(Product) / (Area(Product) + Area(Limiting Reactant))] * 100. This provides a quantitative measure of reaction progress.
Data Presentation: Example HPLC Results
A generalized gradient and example retention times for a BOP-mediated coupling are provided.
Table 1: Example HPLC Gradient Program
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Example HPLC Quantitative Data Over Time
| Time Point | Reactant 1 (Area) | Product (Area) | % Conversion |
|---|---|---|---|
| 0 min | 1,500,000 | 0 | 0% |
| 30 min | 760,000 | 745,000 | 49.5% |
| 60 min | 155,000 | 1,350,000 | 89.7% |
| 120 min | < 10,000 | 1,495,000 | >99% |
Note: Retention times and peak areas are illustrative and will vary based on the specific molecules and HPLC conditions.
Caption: Workflow for quantitative reaction monitoring using HPLC.
References
- 1. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. advion.com [advion.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iitg.ac.in [iitg.ac.in]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: I-Bop Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing I-Bop in experimental settings. The information is presented in a question-and-answer format to directly address common issues encountered during platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent and selective thromboxane A2 (TxA2) receptor agonist.[1] It is primarily used in platelet function studies to induce platelet aggregation by activating the TP receptor, which is coupled to Gq proteins and triggers calcium mobilization via the PLCβ pathway.[2]
Q2: What is the expected outcome of a successful experiment using this compound?
A2: In a successful platelet aggregation assay, the addition of this compound to a sample of platelet-rich plasma (PRP) should induce a rapid increase in light transmittance, indicating platelet aggregation. The extent and rate of aggregation are dependent on the concentration of this compound and the health and concentration of the platelets in the sample.
Q3: Are there any known inhibitors that can counteract the effect of this compound?
A3: Yes, the effects of this compound can be blocked by specific antagonists of the TxA2 receptor, such as SQ 29548.[1] Additionally, drugs that inhibit cyclooxygenase (COX), like aspirin, will impair thromboxane A2 production but may not fully block the effect of an externally added agonist like this compound.[3]
Troubleshooting Guide
Issue 1: No or low platelet aggregation response to this compound.
Possible Cause 1: Reagent Quality and Preparation
-
Question: Could my this compound reagent be degraded or improperly prepared?
-
Answer: Yes, ensure that this compound is stored correctly according to the manufacturer's instructions and that working solutions are freshly prepared. Reagent degradation can lead to a significant loss of activity.
Possible Cause 2: Platelet Preparation and Quality
-
Question: How can I be sure my platelet preparation is viable?
-
Answer: Several pre-analytical variables can affect platelet function. Traumatic venipuncture can prematurely activate platelets.[3] It is also crucial to maintain the correct blood-to-anticoagulant ratio (typically 9:1) and to process the blood sample promptly at room temperature (18-24°C).[3] Exposure to cold can induce platelet aggregation, while excessive heat can cause activation and subsequent loss of responsiveness.
Possible Cause 3: Experimental Conditions
-
Question: Are there specific experimental conditions that I need to control for?
-
Answer: Proper stirring of the platelet suspension is essential for aggregation to occur.[3] Ensure your aggregometer's stir bar is functioning correctly. The temperature should be maintained at 37°C.[4]
Possible Cause 4: Genetic Factors or Disease State
-
Question: Could the platelet donor have an underlying condition affecting the results?
-
Answer: Yes, hereditary deficiencies in the TxA2 receptor (TPα) can lead to a decreased aggregation response to TxA2 analogues like this compound.[2] Other conditions such as uremia or myeloproliferative neoplasms can also impair platelet function.[3]
Issue 2: High background or "spontaneous" platelet aggregation.
Possible Cause 1: Improper Sample Handling
-
Question: Why are my platelets aggregating before I add this compound?
-
Answer: Premature platelet activation can be caused by several factors during sample collection and preparation. These include a traumatic venipuncture, exposure of the sample to cold temperatures, and excessive agitation of the blood sample.[3][4]
Possible Cause 2: Contamination
-
Question: Could there be contaminants in my reagents or on my labware?
-
Answer: Yes, contaminants such as bacterial endotoxins can activate platelets. Ensure all reagents are sterile and that all labware is scrupulously clean.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause 1: Inter-individual Variability
-
Question: Why do I see different aggregation responses with platelets from different donors?
-
Answer: There is natural biological variability in platelet function between individuals. It is important to use platelets from healthy donors who have not taken any medications that could affect platelet function for at least 7-10 days prior to the experiment.[5][6]
Possible Cause 2: Inconsistent Protocol Execution
-
Question: How can I minimize variability in my experimental protocol?
-
Answer: Strict adherence to a standardized protocol is crucial. This includes consistent timing of reagent additions, precise temperature control, and standardized platelet concentrations.[3]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 0.5 µM | Effective concentration for inducing a response in hippocampal slices.[1] Platelet studies may require optimization. |
| Platelet Count in PRP | 200-300 x 10^9/L | Standardized count for platelet aggregation assays.[3] |
| Blood-to-Anticoagulant Ratio | 9:1 | Using 3.2% or 3.8% sodium citrate.[3] |
| Incubation Temperature | 37°C | Optimal temperature for platelet function.[4] |
| Stirring Speed | 1200 rpm | A common setting for light transmission aggregometry.[7] |
Experimental Protocols
Detailed Methodology for Platelet Aggregation Assay using this compound
This protocol outlines the key steps for performing a platelet aggregation assay using light transmission aggregometry.
-
Specimen Collection and Preparation:
-
Collect whole blood from healthy, medication-free donors via atraumatic venipuncture into tubes containing 3.2% or 3.8% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[3]
-
Process the blood within 30 minutes of collection, maintaining the sample at room temperature (18-24°C).[3]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-20 minutes.[3][8]
-
Carefully transfer the upper PRP layer to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by re-centrifuging the remaining blood at a higher speed (e.g., 2000 g) for 15 minutes.[6]
-
Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.[3]
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.[4]
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a stir bar to the cuvette containing the PRP and place it in the aggregometer.
-
After establishing a stable baseline, add the desired concentration of this compound to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. Thromboxane A2 agonist modulation of excitatory synaptic transmission in the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Platelet Aggregation | HE [hematology.mlsascp.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 6. Guidelines on platelet function testing. The British Society for Haematology BCSH Haemostasis and Thrombosis Task Force. | Journal of Clinical Pathology [jcp.bmj.com]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Aggregation Assay [bio-protocol.org]
Technical Support Center: Enhancing I-Bop Efficacy in Cell Culture
Welcome to the technical support center for I-Bop, a potent Thromboxane A2 (TP) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a stable and potent synthetic analog of Thromboxane A2 (TxA2). Its primary mechanism of action is the activation of the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). In humans, the TP receptor has two main isoforms, TPα and TPβ, which are encoded by the same gene but differ in their cytoplasmic tails.[1] Upon binding of this compound, the TP receptor activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]
Q2: In which research areas is this compound typically used?
This compound is widely used in research areas where the TxA2 signaling pathway is of interest. This includes, but is not limited to:
-
Cancer Research: The TxA2 pathway is implicated in tumor growth, metastasis, and angiogenesis.[1][4][5][6] this compound can be used to study the effects of TP receptor activation on cancer cell proliferation, migration, and invasion.[7]
-
Immunology: TxA2 signaling can modulate immune responses. For instance, this compound has been used to study the interaction between T cells and dendritic cells.[8]
-
Cardiovascular Research: Given the role of TxA2 in platelet aggregation and vasoconstriction, this compound is a valuable tool in cardiovascular studies.
Q3: What are the recommended working concentrations and incubation times for this compound in cell culture?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically through dose-response and time-course experiments. However, based on published studies, a starting point for concentration is in the nanomolar (nM) range. For example, a concentration of 50 nM this compound has been shown to induce MCP-1 expression in lung cancer cells.[7] Incubation times can range from minutes for studying rapid signaling events like calcium flux to 24 hours or longer for assessing gene expression or cell proliferation.[7]
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a solution in a solvent like ethanol or methyl acetate. It is crucial to check the product data sheet for specific solubility information. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in your cell culture medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C as recommended by the supplier. Before use, thaw the aliquot and dilute it in pre-warmed culture medium. It is important to include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in your experiments.
Troubleshooting Guide
This guide addresses potential issues you might encounter when using this compound in your cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Low or absent TP receptor expression in the cell line. | - Verify TP receptor expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or flow cytometry).- If expression is low, consider using a cell line known to express TP receptors or transiently transfecting your cells with a TP receptor expression vector. |
| This compound degradation or inactivity. | - Ensure proper storage of the this compound stock solution.- Prepare fresh dilutions from a new aliquot for each experiment.- Test the activity of your this compound stock on a positive control cell line known to respond to TP receptor agonists. | |
| Suboptimal this compound concentration or incubation time. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 1 µM).- Conduct a time-course experiment to determine the optimal incubation period for your specific endpoint. | |
| High background or off-target effects | This compound concentration is too high. | - Lower the concentration of this compound used in your experiments based on your dose-response curve. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells (typically <0.1%).- Always include a vehicle control in your experimental setup. | |
| Inconsistent or variable results | Cell culture variability. | - Maintain consistent cell passage numbers and confluency for all experiments.- Regularly test your cells for mycoplasma contamination. |
| Inconsistent this compound preparation. | - Prepare a large batch of this compound stock solution and aliquot it to ensure consistency across experiments. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cancer Cell Proliferation (MTT Assay)
This protocol provides a general guideline for evaluating the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
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DMSO (or appropriate solvent for this compound)
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Measuring this compound-Induced Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium levels upon this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells of interest (adherent or suspension)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding (for adherent cells):
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare the loading buffer by diluting the calcium indicator dye and Pluronic F-127 in HBSS. The final concentrations will depend on the specific dye used (refer to the manufacturer's instructions).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, carefully remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorometric plate reader or on the fluorescence microscope stage.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add a pre-determined concentration of this compound (e.g., 100 nM) to the wells. It is often useful to have an automated injection system to add the agonist while continuously recording.
-
Continue recording the fluorescence signal for several minutes to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Data can be expressed as the ratio of fluorescence relative to the baseline (F/F0) or as the peak fluorescence intensity.
-
Visualizing this compound's Mechanism and Experimental Design
To further clarify the processes involved in this compound experimentation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy.
Caption: Troubleshooting this compound Experiments.
References
- 1. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Thromboxane A2 Receptor (TP) Increases the Expression of Monocyte Chemoattractant Protein -1 (MCP-1)/Chemokine (C-C motif) Ligand 2 (CCL2) and Recruits Macrophages to Promote Invasion of Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell–dendritic cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
I-Bop degradation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of I-Bop in experimental settings.
This compound Degradation: Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on potential degradation problems.
Q1: My this compound-induced platelet aggregation is weaker than expected or absent. What are the possible causes?
A1: Weak or absent platelet aggregation in response to this compound can stem from several factors, ranging from reagent stability to experimental technique. Here's a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for this compound experiments.
Detailed Checklist:
-
This compound Integrity:
-
Stock Solution: Has the stock solution undergone multiple freeze-thaw cycles? More than 10 cycles can lead to degradation or precipitation, especially if water has been introduced into the DMSO stock. Was the stock solution stored correctly at -20°C?
-
Working Solution: Was the aqueous working solution freshly prepared? While stable TxA2 analogs like this compound are significantly more stable than native TxA2, their stability in aqueous buffers at room temperature or 37°C for extended periods is not guaranteed. It is best to prepare it fresh for each experiment. Was the correct solvent used for the initial stock (e.g., ethanol or DMSO)?
-
Concentration: Double-check all dilution calculations to ensure the final concentration is appropriate for inducing platelet aggregation (typically in the nanomolar range).
-
-
Platelet Health and Preparation:
-
Platelet Viability: Ensure that the platelet preparation (platelet-rich plasma or washed platelets) is fresh and has been handled gently to avoid premature activation.
-
Donor Variability: Platelet responsiveness can vary between donors. It is advisable to test multiple donors.
-
Medication: The presence of antiplatelet medications (e.g., aspirin, clopidogrel) in the blood donor will inhibit aggregation.
-
-
Experimental Protocol:
-
Buffer Conditions: Verify that the pH of your buffer is physiological (typically pH 7.4), as this compound's activity can be pH-dependent.
-
Incubation Temperature: Platelet aggregation assays should be performed at 37°C.
-
Stirring: Adequate and consistent stirring is crucial for platelet aggregation.
-
Q2: I'm observing inconsistent results between experiments, even when using the same this compound stock solution. What could be the cause?
A2: Inconsistent results often point to subtle variations in reagent handling or experimental setup.
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Freeze-Thaw Cycles: As mentioned, repeated freeze-thaw cycles of the this compound stock solution are a likely culprit. Aliquoting the stock solution into smaller, single-use volumes upon initial preparation can mitigate this.
-
Water Contamination of Stock: If using a DMSO stock, ensure it is kept anhydrous. Water absorption from the atmosphere can reduce the solubility of lipophilic compounds like this compound, leading to precipitation upon freezing and thawing.
-
Preparation of Working Solution: The method of diluting the stock solution into an aqueous buffer can impact its final concentration and activity. Ensure rapid and thorough mixing to prevent precipitation.
-
Time between Dilution and Use: Prepare the final working solution of this compound as close to the time of use as possible.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: How should I store my this compound stock solution?
-
A: this compound should be stored at -20°C for long-term stability (≥ 2 years). It is typically supplied in an organic solvent like ethanol or DMSO.
-
-
Q: How many times can I freeze-thaw my this compound stock solution?
-
A: While some studies on other compounds in DMSO show stability for up to 11 freeze-thaw cycles under ideal conditions, it is best practice to minimize freeze-thaw cycles. We recommend aliquoting your stock solution into single-use vials to preserve its integrity.
-
Experimental Use
-
Q: What is the recommended solvent for this compound?
-
A: this compound is lipophilic and is typically dissolved in an organic solvent such as ethanol or DMSO for the stock solution. For experimental use, this stock is then diluted into an appropriate aqueous buffer.
-
-
Q: How stable is this compound in aqueous solutions?
-
A: As a stable thromboxane A2 analog, this compound is significantly more stable in aqueous solutions than native TxA2 (which has a half-life of about 30 seconds at pH 7.4). Some stable analogs have been shown to have half-lives of many hours to days in physiological buffers. However, for optimal and reproducible results, it is recommended to prepare fresh aqueous working solutions for each experiment.
-
-
Q: What is a typical working concentration for this compound in platelet aggregation assays?
-
A: this compound is a potent agonist, and the effective concentration for inducing platelet aggregation is typically in the low nanomolar range (e.g., 0.34 nM). The optimal concentration may vary depending on the specific experimental conditions and platelet source.
-
Data Presentation
Table 1: this compound Storage and Stability
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C in a tightly sealed vial. | Ensures stability for ≥ 2 years. |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol. | This compound is lipophilic and stable in these solvents. |
| Freeze-Thaw Cycles | Minimize; aliquot into single-use vials. | Repeated cycles can lead to precipitation and degradation. |
| Aqueous Solution Stability | Prepare fresh for each experiment. | While more stable than TxA2, prolonged storage in aqueous buffer at room temperature or 37°C is not recommended. |
Experimental Protocols
Protocol: Platelet Aggregation Assay using this compound
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry upon stimulation with this compound.
1. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Physiological buffer (e.g., Tyrode's buffer, pH 7.4).
-
Platelet aggregometer and cuvettes with stir bars.
-
Calibrated pipettes.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper layer (PRP) and transfer it to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
3. Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the physiological buffer to achieve the desired final concentrations (e.g., prepare a 10X working stock). Note: Ensure rapid mixing to prevent precipitation.
4. Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Add a known volume of pre-warmed PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C with stirring.
-
Establish a stable baseline for 1-2 minutes.
-
Add the this compound working solution to the cuvette to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curve for parameters such as maximal aggregation percentage and slope.
Signaling Pathway
This compound, as a thromboxane A2 analog, exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.
Caption: this compound induced signaling cascade.
Technical Support Center: Optimizing I-BOP Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction time and temperature of I-BOP (Intra-molecular Bioconjugation via Orthogonal Phosphonium) reactions. The this compound reaction is a proprietary method for the efficient, site-specific conjugation of small molecules, peptides, or detection labels to a target protein, leveraging a phosphonium-based coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the this compound reaction?
The optimal temperature for an this compound reaction is highly dependent on the specific protein and conjugated molecule. However, most this compound reactions proceed efficiently between 4°C and 37°C. Starting with a lower temperature (e.g., 4°C or room temperature) is generally recommended to minimize potential side reactions and protein degradation.[1][2] If the reaction rate is too slow, the temperature can be gradually increased.
Q2: How does reaction time affect the yield of my this compound conjugation?
Reaction time is a critical parameter that directly influences the conjugation yield. For many standard protein-small molecule conjugations, a reaction time of 1-4 hours at room temperature is sufficient. However, for larger or more complex molecules, or if the reaction is performed at a lower temperature, the incubation time may need to be extended up to 24 hours.[2] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.
Q3: I am observing very low conjugation efficiency. What are the possible causes and solutions?
Low conjugation efficiency can stem from several factors.[1][3] Here are some common causes and troubleshooting tips:
-
Suboptimal pH: The this compound reaction is sensitive to pH. Ensure your reaction buffer is within the recommended range of pH 7.2-8.0.
-
Reagent Instability: The this compound reagent is moisture-sensitive. Ensure it is stored correctly and that all buffers and reagents are freshly prepared.
-
Protein Purity: Impurities in your protein preparation can interfere with the conjugation reaction. It is recommended to use a protein with >95% purity.
-
Inaccessible Reactive Site: The target amino acid on your protein may be buried within the protein's structure.[3] Consider gentle denaturation or using a longer linker on your conjugation molecule.
Q4: My protein is precipitating during the conjugation reaction. How can I prevent this?
Protein precipitation during the reaction can occur if the conjugation process alters the protein's solubility.[4] This is more common when attaching hydrophobic molecules. To mitigate this, you can try:
-
Lowering the Reagent Molar Ratio: Using a lower molar excess of the this compound reagent and the molecule to be conjugated can help.
-
Adding Stabilizers: Including additives like glycerol (5-10%) or non-ionic detergents in the reaction buffer can improve protein stability.
-
Performing the Reaction at a Lower Temperature: Running the reaction at 4°C can reduce the risk of aggregation.[2]
Q5: Are there any buffer components that can interfere with the this compound reaction?
Yes, certain buffer additives can interfere with the this compound reaction. Specifically, avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the activated molecule.[5] Buffers containing nucleophiles like sodium azide should also be avoided. Recommended buffers include phosphate-buffered saline (PBS) or HEPES.
Data Presentation: Reaction Optimization
The following tables provide example data for optimizing this compound reaction parameters.
Table 1: Effect of Temperature and Time on Conjugation Yield (%)
| Reaction Time | 4°C | Room Temperature (22°C) | 37°C |
| 1 hour | 35% | 65% | 85% |
| 4 hours | 60% | 88% | 92% (with some degradation) |
| 12 hours | 85% | 91% | 80% (significant degradation) |
| 24 hours | 90% | 90% | Not Recommended |
Table 2: Effect of this compound Reagent Molar Ratio on Yield and Purity
| Molar Ratio (Reagent:Protein) | Conjugation Yield (%) | Purity (%) |
| 1:1 | 45% | 98% |
| 5:1 | 82% | 95% |
| 10:1 | 91% | 90% |
| 20:1 | 93% | 81% |
Experimental Protocols
Protocol 1: General this compound Protein Conjugation
-
Prepare Protein Solution: Dissolve your target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Molecule Solution: Dissolve the molecule to be conjugated (containing a carboxylic acid group) in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare this compound Reagent: Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent (e.g., DMF) to a 10X stock concentration.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and the molecule solution at the desired molar ratio.
-
Add the 10X this compound reagent to initiate the reaction. The final volume of organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature) for the optimized duration (e.g., 2 hours) with gentle shaking.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) or by proceeding directly to purification.
-
Purification: Remove excess reagents and unconjugated molecules by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the conjugation efficiency.
Protocol 2: SDS-PAGE Analysis of Conjugation
-
Sample Preparation: Mix a small aliquot of your reaction mixture with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures. Include lanes for the unconjugated protein and molecular weight markers.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: The conjugated protein should exhibit a higher molecular weight than the unconjugated protein, resulting in a band shift on the gel. The intensity of the bands can be used to estimate the conjugation efficiency.
Visualizations
Caption: Mechanism of this compound mediated amide bond formation.
Caption: Experimental workflow for the this compound reaction.
Caption: Troubleshooting decision tree for this compound reactions.
References
I-Bop Technical Support Center: Troubleshooting Guides and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common pitfalls and troubleshooting strategies when using I-Bop, a potent thromboxane A2 (TP) receptor agonist. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable synthetic agonist for the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR). It mimics the action of thromboxane A2, a potent inducer of platelet aggregation and vasoconstriction. Upon binding to the TP receptor, this compound activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, leading to various cellular responses.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solution in ethanol or as a solid. It is soluble in organic solvents such as ethanol, DMSO, and DMF. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the stock solution at -20°C. Long-term storage of diluted aqueous solutions is not recommended.
Q3: What is the recommended working concentration of this compound?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your particular experimental system.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been used in animal models to study the physiological and pathological roles of TP receptor activation. However, it is important to note that the hemodynamic effects can be potent, and appropriate dose-ranging studies are necessary.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on a representative platelet aggregation assay.
Experimental Protocol: this compound Induced Platelet Aggregation Assay
This protocol outlines a general procedure for measuring this compound-induced platelet aggregation using light transmission aggregometry.
Materials:
-
This compound
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Human whole blood
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Anticoagulant (e.g., acid-citrate-dextrose)
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Bovine Serum Albumin (BSA)
-
Apyrase
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
-
Spectrophotometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in a suitable buffer (e.g., Tyrode's buffer with BSA) to achieve the desired final concentrations.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of the adjusted PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and start stirring.
-
Add a small volume of the this compound working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each this compound concentration.
-
Plot the dose-response curve and calculate the EC50 value.
-
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| No or low platelet aggregation response | This compound degradation: Improper storage or handling of this compound. | Ensure this compound stock solutions are stored at -20°C and protected from light. Prepare fresh working dilutions for each experiment. |
| Inactive platelets: Poor blood collection technique, improper PRP preparation, or prolonged storage of PRP. | Use fresh blood and prepare PRP promptly. Handle platelets gently to avoid premature activation. Ensure all solutions are at the correct temperature and pH. | |
| Incorrect this compound concentration: The concentration used is too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration range for your specific platelet preparation. | |
| Receptor desensitization: Prolonged exposure of platelets to agonists can lead to receptor desensitization. | Minimize the incubation time of platelets with this compound before measuring aggregation. | |
| Presence of inhibitory substances: Contamination in buffers or reagents. | Use high-purity reagents and sterile techniques. | |
| High background aggregation (spontaneous aggregation) | Platelet activation during preparation: Mechanical stress or temperature fluctuations during blood collection and PRP isolation. | Optimize blood collection and centrifugation protocols to minimize platelet activation. Maintain a constant temperature of 37°C during the assay. |
| Contaminated reagents: Bacterial or endotoxin contamination in buffers or on labware. | Use sterile, endotoxin-free reagents and consumables. | |
| High variability between replicates | Inconsistent pipetting: Inaccurate pipetting of this compound or platelet suspension. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Batch-to-batch variability of this compound: Differences in the purity or activity of different lots of this compound. | If possible, purchase a larger batch of this compound to ensure consistency across multiple experiments. Always perform a new dose-response curve when using a new batch. | |
| Donor-to-donor variability in platelet reactivity: Platelets from different individuals can have varying responses to agonists. | When possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, pool the data and analyze for statistical significance. | |
| Unexpected biphasic response | Concentration-dependent effects: this compound has been reported to have biphasic effects on excitatory postsynaptic potentials in neurons.[1] | Carefully evaluate the entire dose-response curve. A biphasic response may be a real physiological effect at different concentration ranges. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility: this compound is poorly soluble in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low in the final assay volume (typically <0.5%) to avoid precipitation and solvent-induced artifacts. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
This compound Platelet Aggregation Workflow
Caption: Workflow for an this compound induced platelet aggregation experiment.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Thromboxane A2 receptor.
References
Technical Support Center: BOP Reagent Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide coupling reactions using BOP reagent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure the BOP reagent is fresh and has been stored under anhydrous conditions. - Pre-activate the carboxylic acid with BOP and a tertiary amine base (e.g., DIPEA) for a few minutes before adding the amine component. |
| Incomplete coupling reaction. | - Monitor the reaction progress using a qualitative method like the Kaiser test or TNBS test.[1] If the test is positive for free amines, extend the reaction time or perform a second coupling.[1] - For difficult couplings, consider switching to a more effective solvent such as NMP or adding a small amount of DMSO.[2] | |
| Aggregation of the growing peptide chain on the solid support. | - Use resins with good swelling properties and a low substitution level. - Employ solvents known to disrupt aggregation, such as NMP or DMF with chaotropic salts (e.g., LiCl).[3] | |
| Presence of Side Products | Racemization of the activated amino acid. | - The use of BOP reagent generally results in minimal racemization.[4] However, for sensitive amino acids, adding an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.[5] - Avoid using an excessive amount of tertiary amine base. |
| Dehydration of asparagine (Asn) or glutamine (Gln) side chains. | - BOP reagent is known to minimize this side reaction compared to carbodiimide reagents.[4][6] However, if nitrile formation is observed, ensure the reaction temperature is not elevated. | |
| Formation of deletion peptides. | - If monitoring indicates incomplete coupling, cap any unreacted amines with acetic anhydride before proceeding to the next coupling step to prevent the formation of peptides missing an amino acid.[1] | |
| Difficulty in Product Purification | Presence of Hexamethylphosphoramide (HMPA) byproduct. | - HMPA is a known carcinogen and can be difficult to remove.[6] Consider using PyBOP, a safer alternative that does not produce HMPA and has comparable or superior efficiency.[4][7] - Aqueous workups can help in removing the water-soluble HMPA. |
| Presence of unreacted starting materials or reagents. | - Ensure the correct stoichiometry is used. An excess of the amine component can often be removed by washing with a dilute acid solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a BOP-mediated coupling reaction?
A typical protocol for solid-phase peptide synthesis (SPPS) suggests using 2.0 equivalents of the protected amino acid, 2.0 equivalents of BOP reagent, and 4.0 equivalents of a tertiary amine base like diisopropylethylamine (DIPEA), relative to the resin substitution.[5] For solution-phase synthesis, a slight excess of the amine component (around 1.2 equivalents) is common.
Q2: Which solvent is best for BOP reagent reactions?
Dimethylformamide (DMF) is the most commonly used solvent for BOP-mediated couplings. However, for challenging sequences prone to aggregation, 1-methyl-2-pyrrolidone (NMP) may offer better results.[2] In some cases, a mixture of NMP with up to 20% DMSO has been used.[2]
Q3: How can I monitor the progress of the coupling reaction?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the solid support. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. For N-terminal proline (a secondary amine), the isatin or chloranil tests are more reliable alternatives.[1]
Q4: Is the addition of HOBt necessary when using BOP reagent?
While BOP reagent itself is effective at minimizing racemization, the addition of 1-hydroxybenzotriazole (HOBt) can be a useful precaution, especially when coupling amino acids that are particularly susceptible to epimerization.[5] However, some studies have shown that for many standard couplings, the addition of HOBt to BOP-mediated reactions does not significantly improve the purity of the final peptide.[2]
Q5: What are the main advantages of using BOP reagent?
The primary advantages of BOP reagent include its high coupling efficiency, rapid reaction rates, and its ability to suppress common side reactions like the dehydration of asparagine and glutamine residues.[6][8]
Q6: Are there any safety concerns associated with BOP reagent?
Yes, a significant drawback of using BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[6][8] Due to this safety concern, it is highly recommended to handle BOP reagent and its reaction mixtures with appropriate personal protective equipment in a well-ventilated fume hood. Safer alternatives like PyBOP are often preferred.[7]
Comparative Data of Coupling Reagents
The following table provides a qualitative comparison of BOP reagent with other common peptide coupling reagents.
| Coupling Reagent | Relative Efficiency | Racemization Suppression | Byproduct Toxicity | Notes |
| BOP | High | Good | High (forms carcinogenic HMPA) | Effective but has significant safety concerns.[6][8] |
| PyBOP | High | Good | Low | A safer alternative to BOP, does not form HMPA.[4][7] |
| HBTU | High | Good | Low | An aminium-based reagent, generally considered safe and effective. |
| HATU | Very High | Very Good | Low | More reactive than HBTU, particularly useful for difficult couplings. |
| DCC/DIC | Moderate | Moderate (requires HOBt) | Moderate (forms insoluble/soluble urea byproducts) | Prone to causing dehydration of Asn and Gln side chains.[4] |
Experimental Protocols
Standard Protocol for BOP-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Preparation:
-
Swell the resin (e.g., Fmoc-amino acid-loaded Wang or Rink amide resin) in DMF for at least 30 minutes.
-
Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (2.0 eq.), BOP reagent (2.0 eq.), and DIPEA (4.0 eq.) in DMF.
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
If the Kaiser test is negative (beads are colorless/yellow), the coupling is complete. Proceed to the next step.
-
If the Kaiser test is positive (beads are blue), extend the reaction time for another hour and re-test. If the test remains positive, a second coupling or a capping step may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of peptide bond formation using BOP reagent.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting low yield in BOP-mediated couplings.
References
- 1. peptide.com [peptide.com]
- 2. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. BOP reagent - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
dealing with I-Bop off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-Bop, a potent thromboxane A2 (TP) receptor agonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic agonist of the thromboxane A2 (TP) receptor. Its primary mechanism of action is to bind to and activate TP receptors, which are G protein-coupled receptors (GPCRs). In platelets, this activation is primarily coupled to Gq proteins, initiating a signaling cascade that involves phospholipase Cβ (PLCβ). This leads to the mobilization of intracellular calcium and subsequent platelet aggregation.[1] this compound is often used in research as a stable analog of the highly unstable endogenous ligand, thromboxane A2.
Q2: What are the known downstream signaling pathways activated by this compound?
A2: this compound, by activating the TP receptor, triggers several downstream signaling pathways. The canonical pathway in platelets involves the activation of PLCβ, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Additionally, studies suggest that TP receptor activation can mediate platelet shape change and amplify aggregation responses to other agonists through pathways that may be distinct from PLC activation.[2]
Q3: Are there any known off-target effects or pathway crosstalk associated with this compound?
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments involving this compound.
Problem 1: Inconsistent or No Platelet Aggregation Response to this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Platelet Preparation Issues | Verify the viability and responsiveness of your platelet preparation using a known agonist like thrombin as a positive control. Ensure the platelet count is within the optimal range for your assay. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. |
| TP Receptor Desensitization | Pre-incubation times with this compound should be minimized to avoid receptor desensitization. |
Problem 2: Observing Unexpected Cellular Responses Unrelated to Platelet Aggregation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Potential Off-Target Effects | As this compound may influence NFκB signaling, consider including experimental controls to assess the activation state of the NFκB pathway (e.g., Western blot for phosphorylated NFκB subunits). |
| Cell Culture Contamination | Ensure cell cultures are free from contamination (e.g., mycoplasma) that could trigger unintended signaling pathways. |
| Use of a TP Receptor Antagonist | To confirm that the observed effects are mediated by the TP receptor, perform experiments in the presence of a specific TP receptor antagonist. A lack of the unexpected response in the presence of the antagonist would suggest an on-target effect. |
Experimental Protocols
To assist in troubleshooting and experimental design, detailed methodologies for key experiments are provided below.
RNA-Sequencing for Off-Target Gene Expression Analysis
This protocol allows for the unbiased identification of genes that are differentially expressed upon this compound treatment, which may indicate off-target effects.
Workflow:
References
Technical Support Center: Troubleshooting Low Yields in BOP-Mediated Couplings
Welcome to the technical support center for BOP-mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in BOP-mediated couplings?
Low yields in BOP-mediated couplings can stem from several factors:
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Substrate-Related Issues: Sterically hindered carboxylic acids or amines can significantly slow down the reaction rate. Electron-deficient amines are also less nucleophilic and may react sluggishly.[1][2]
-
Reaction Conditions: Inadequate base, improper solvent choice, low reaction temperature, or insufficient reaction time can all lead to incomplete conversion.
-
Reagent Quality: Degradation of the BOP reagent due to moisture can reduce its effectiveness.
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product. For instance, in peptide synthesis, the incorporation of asparagine (Asn) can be problematic and lead to lower yields and purity.[3]
-
Work-up Procedures: Product loss during extraction and purification steps can also contribute to low isolated yields.
Q2: How can I optimize the reaction conditions for my BOP-mediated coupling?
To optimize your reaction, consider the following parameters:
-
Stoichiometry: Typically, a slight excess of the amine and BOP reagent (1.1-1.5 equivalents each) relative to the carboxylic acid is used.[4]
-
Base: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is commonly used, often in a 2-4 fold excess.[5][6]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices.[4] NMP has been shown to afford slightly better results than DMF in some cases.[3]
-
Temperature: Reactions are often started at 0°C and then allowed to warm to room temperature. For difficult couplings, elevated temperatures may be necessary, but this can also increase the risk of side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). While many couplings are complete within a few hours, some may require overnight stirring.[4]
Q3: Are there any known side reactions associated with the BOP reagent?
Yes, while BOP is effective, be aware of the following:
-
Hexamethylphosphoramide (HMPA) Formation: A significant drawback of using BOP is the stoichiometric formation of HMPA, a known carcinogen.[7][8][9][10] This necessitates stringent safety precautions.
-
Racemization: While BOP generally results in low racemization, it can still occur, especially with sensitive amino acid derivatives.[11] The addition of an additive like 1-hydroxybenzotriazole (HOBt) can help suppress this, though some studies show minimal improvement.[3][5]
-
Dehydration of Asparagine and Glutamine: In peptide synthesis, BOP is advantageous as it minimizes the dehydration of asparagine and glutamine side chains, a common issue with carbodiimide reagents.[5][7][9]
Q4: When should I consider using an alternative coupling reagent?
Consider an alternative to BOP if:
-
Safety is a primary concern: Due to the carcinogenic HMPA byproduct, safer alternatives are often preferred.
-
You are coupling sterically hindered or electron-deficient substrates: More reactive reagents might be necessary to achieve a good yield.
-
You are performing solid-phase peptide synthesis (SPPS): While BOP can be used, other reagents are often more efficient.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive BOP reagent | Use fresh, anhydrous BOP reagent. Store it under inert gas and away from moisture. |
| Sterically hindered substrates | Increase reaction temperature. Switch to a more powerful coupling reagent like HATU, HBTU, or PyBrOP for difficult couplings.[7] | |
| Insufficient activation | Ensure the correct stoichiometry of BOP and base is used. Pre-activating the carboxylic acid with BOP and base for a short period before adding the amine can sometimes improve yields.[12][13] | |
| Low nucleophilicity of the amine | Use a larger excess of the amine. Consider derivatizing the amine to increase its nucleophilicity if possible. | |
| Presence of multiple byproducts | Racemization | Add HOBt as an additive.[5] However, be aware that its effectiveness with BOP can be variable.[3] |
| Side reactions with functional groups | Ensure that all other reactive functional groups on your substrates are appropriately protected. | |
| Difficulty in purification | HMPA byproduct contamination | HMPA is water-soluble and can often be removed with aqueous washes during work-up. However, complete removal can be challenging. |
| Unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. Consider using a scavenger resin to remove excess acid or amine. |
Experimental Protocols
General Protocol for BOP-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1 equivalent) and the amine (1.2 equivalents) in anhydrous DMF (10 volumes) at 0°C, add DIPEA (1.5 equivalents).[4]
-
Add BOP reagent (1.2 equivalents) portion-wise to the reaction mixture at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for BOP Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Swell the resin in DMF.
-
Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
-
Dissolve the protected amino acid (2.0 equivalents based on resin substitution) in DMF.[5][6]
-
Add the amino acid solution to the resin.
-
Add a 1.0 M solution of BOP (2.0 equivalents) and DIPEA (4.0 equivalents) to the resin mixture.[5][6]
-
Optionally, add a 0.5 M solution of HOBt in DMF (2.0 equivalents) to suppress racemization.[5][6]
-
Mix for 10-60 minutes, monitoring the reaction completion with a Kaiser test.[5][6]
-
Wash the resin thoroughly with DMF, DCM, and methanol.
Visualizing the Process
BOP-Mediated Coupling Mechanism
Caption: Mechanism of BOP-mediated amide bond formation.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low coupling yields.
Alternative Coupling Reagents
If BOP proves to be unsuitable for your reaction, consider these alternatives. Each has its own advantages and disadvantages in terms of reactivity, cost, and safety profile.
| Reagent | Class | Key Features | Byproducts |
| PyBOP | Phosphonium Salt | Similar reactivity to BOP but generates a non-carcinogenic byproduct.[5][7][14] | Tris(pyrrolidino)phosphine oxide |
| HATU | Uronium/Aminium Salt | Highly effective for difficult couplings, including sterically hindered amino acids. | Tetramethylurea |
| HBTU | Uronium/Aminium Salt | A common and effective coupling reagent, though can be less stable than BOP.[12][13] | Tetramethylurea |
| EDC/DCC | Carbodiimide | Cost-effective but can lead to racemization and side reactions like dehydration of Asn/Gln.[14] Requires an additive like HOBt. | Water-soluble urea (EDC) or insoluble DCU (DCC) |
| COMU | Uronium Salt | High coupling efficiency, good solubility, and requires only one equivalent of base.[7][15] | Morpholine-based urea |
For further assistance, please consult the cited literature or contact your chemical supplier's technical support.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. BOP reagent - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. bioorganica.org.ua [bioorganica.org.ua]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
how to suppress racemization with BOP reagent
Welcome to the technical support center for the BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using the BOP reagent while minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the BOP reagent and what is its primary application?
A1: BOP reagent is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] Its primary application is in peptide synthesis, both in solution-phase and solid-phase methodologies. It is known for its high coupling efficiency but requires careful handling due to the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[2][3]
Q2: What causes racemization during peptide coupling with BOP?
A2: Racemization is a significant side reaction where the stereochemical integrity of the chiral center (α-carbon) of the amino acid is lost. The primary mechanism involves the BOP-activated carboxylic acid cyclizing to form a 5(4H)-oxazolone intermediate. The proton on the α-carbon of this oxazolone is acidic and can be easily removed by a base. Subsequent re-protonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-enantiomers.[3]
Q3: How can I suppress racemization when using the BOP reagent?
A3: The most effective method to suppress racemization is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to the reaction mixture.[4][5] These additives react with the activated amino acid to form an active ester intermediate. This ester is more reactive towards the amine component than the oxazolone is to racemization, thus favoring the desired peptide bond formation and minimizing the loss of stereochemical purity. Additionally, careful selection of the base and control of the reaction temperature are crucial.[3][4]
Q4: Are there safer alternatives to the BOP reagent?
A4: Yes. Due to the formation of the carcinogenic byproduct HMPA, several alternatives have been developed. PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a common alternative that functions similarly to BOP but generates a less hazardous byproduct.[2][3] Other classes of coupling reagents, such as uronium/aminium reagents like HBTU and HATU, are also widely used and are effective alternatives.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High levels of epimeric impurity detected in the final product. | 1. Oxazolone Formation: The primary pathway for racemization is proceeding faster than the coupling reaction. 2. Base Strength/Concentration: The tertiary amine used is too strong or used in excess, which promotes the abstraction of the α-proton.[4] 3. Solvent Effects: Certain solvents, like dichloromethane, have been shown to increase racemization.[4] | 1. Use an Additive: Add an equimolar amount of a racemization suppressant like HOBt or HOAt to the reaction. This will intercept the activated intermediate to form an active ester that is less prone to racemization.[4][5] 2. Optimize Base: Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM).[4] Use the minimum necessary amount of base. 3. Change Solvent: If possible, switch to a solvent like DMF, which is commonly used with low racemization protocols.[6] 4. Lower Temperature: Performing the coupling at a lower temperature (e.g., -15°C to 0°C) can reduce the rate of racemization.[7] |
| Low coupling efficiency for sterically hindered or racemization-prone amino acids (e.g., His, Cys). | 1. Inherent Properties: Amino acids like Histidine and Cysteine are naturally more susceptible to racemization.[5] 2. Insufficient Activation: The coupling reaction may be too slow, allowing more time for side reactions to occur. | 1. Use HOAt: For particularly difficult couplings, HOAt is often more effective than HOBt at both accelerating the reaction and suppressing racemization. 2. Alternative Reagents: Consider using a more powerful coupling reagent system known for low racemization, such as DEPBT, which has shown superior results in preventing racemization even in challenging cases.[7] |
| Formation of dehydration byproducts with Asparagine (Asn) or Glutamine (Gln). | The side-chain amide can be dehydrated to a nitrile under strong activation conditions. | BOP reagent is generally effective at avoiding this side reaction.[2] However, if it occurs, ensure that the activation time is minimized and that the reaction is not unnecessarily heated. |
Data on Racemization Suppression
The following tables provide quantitative data on the effectiveness of different strategies to suppress racemization.
Table 1: Comparison of Coupling Reagents on Racemization
This table compares the diastereomeric ratio (dr) of a synthesized dipeptide using different coupling systems. A higher dr indicates less racemization.
| Entry | Coupling System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BOP (1 equiv) / HOBt (6 equiv) | -15 | 21 | 59 | 87:13 |
| 2 | HBTU (1 equiv) / HOBt (1 equiv) | 0 to r.t. | 1 | 73 | 68:32 |
| 3 | EDC (1 equiv) / HOBt (1 equiv) | 0 to r.t. | 1 | 75 | 75:25 |
| 4 | EDC (2 equiv) / Oxyma (2 equiv) | 0 to r.t. | 4 | 70 | 78:22 |
| 5 | PyOxim (1 equiv) / Oxyma (1 equiv) | 0 to r.t. | 2 | 78 | 78:22 |
| 6 | DEPBT (1.1 equiv) | 0 to r.t. | 2 | 76 | >98:2 |
| Data adapted from a study on the synthesis of a kyotorphin derivative. The base used was NMM for entries 1-3 and DIPEA for entries 4-6.[7] |
Table 2: Effect of Base on Epimerization with BOP Reagent
This table shows the percentage of the undesired D-epimer formed when coupling Z-Gly-Xxx-OH with H-Val-OEt using the BOP reagent with different tertiary amines.
| Amine Base | Equivalents of Base | % Epimerization (Phe) | % Epimerization (Leu) | % Epimerization (Val) |
| DIPEA | 1 | 2.4 | - | - |
| DIPEA | 3 | 11.4 | - | - |
| DIPEA | 2 | 3.7 | 2.5 | 1.7 |
| Bu3N | 2 | 4.1 | - | - |
| TEA | 2 | 10.1 | 3.1 | 2.1 |
| NMM | 2 | 16.2 | 7.9 | 3.5 |
| Data from a study on the effect of base on racemization with BOP activation.[8] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using BOP with HOBt to Suppress Racemization
This protocol is intended for solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard deprotection protocols.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid (based on the initial resin substitution) in DMF (approx. 5 mL/g of resin).
-
Activation Mixture: To the dissolved amino acid, add 2.0 equivalents of a 0.5 M HOBt solution in DMF.
-
Addition to Resin: Add the amino acid/HOBt solution to the washed resin.
-
Initiation of Coupling: Add 2.0 equivalents of a 1.0 M BOP solution in DMF, followed by 4.0 equivalents of DIPEA.
-
Reaction: Mix the suspension at room temperature for 10-60 minutes. Monitor the reaction progress using a qualitative method like the Kaiser test. The reaction is complete when the test is negative (no primary amine detected).
-
Final Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
This protocol is adapted from standard coupling procedures.[6]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical pathways and experimental workflows involved in using the BOP reagent and suppressing racemization.
Caption: Experimental workflow for BOP/HOBt mediated peptide coupling.
Caption: Racemization pathway through the 5(4H)-oxazolone intermediate.
Caption: HOBt intercepts the activated intermediate, preventing racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Studies on racemization associated with the use of benzotriazol-1-yl-tris (dimethylamino)phosphonium hexafluorophosphate (BOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
side reactions of BOP reagent and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most critical side reaction of the BOP reagent?
A1: The most significant side reaction of the BOP reagent is the formation of hexamethylphosphoramide (HMPA) as a stoichiometric byproduct.[1][2] HMPA is a known carcinogen, posing a considerable health and safety risk to laboratory personnel.[1][3] Due to this hazardous byproduct, it is highly recommended to consider safer alternatives.
Q2: What is racemization in the context of peptide synthesis, and does BOP reagent cause it?
A2: Racemization is the conversion of a chiral molecule into a mixture of equal quantities of both enantiomers (L- and D-isomers), which can lead to the loss of biological activity of the synthesized peptide.[4] While BOP is designed to be a racemization-suppressing coupling reagent, it can still occur, particularly during the coupling of peptide segments.[5]
Q3: How can racemization be minimized when using the BOP reagent?
A3: To minimize racemization, careful control of the reaction conditions is crucial. The choice and amount of tertiary amine base are critical factors. Using diisopropylethylamine (DIPEA) as the base generally leads to less racemization compared to N-methylmorpholine (NMM).[5] It is also important to avoid using an excess of the base.[5] The addition of 1-hydroxybenzotriazole (HOBt) to the reaction mixture can further significantly diminish, though not always eliminate, racemization.[5]
Q4: Are there safer and equally effective alternatives to the BOP reagent?
A4: Yes, several alternatives to the BOP reagent offer similar or better performance without the formation of the carcinogenic HMPA byproduct. The most common and highly recommended alternative is PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][3] PyBOP® couples amino acids as efficiently as BOP, but its byproducts are significantly less hazardous.[6][7] Other effective alternatives include HBTU, HATU, and COMU.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete reaction; Sterically hindered amino acids. | - Extend the reaction time and monitor progress using a Kaiser test.[6] - For difficult couplings, consider using a more reactive coupling reagent like PyBrOP® or HATU.[7] |
| Presence of Impurities in Final Product | Formation of side products; Racemization. | - If using BOP, switch to a safer alternative like PyBOP® to avoid HMPA.[1] - To address racemization, add HOBt to the reaction, use DIPEA as the base, and avoid excess base.[5] - Ensure high-purity starting materials and solvents. |
| Safety Concerns | Formation of carcinogenic HMPA when using BOP. | - Strongly Recommended: Replace BOP with a safer alternative such as PyBOP®.[3] - If BOP must be used, handle it with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8] |
Quantitative Data Summary
The following tables provide a summary of the comparative performance of BOP and its alternatives in terms of coupling efficiency and racemization.
Table 1: Comparison of Coupling Times for BOP vs. PyBOP® in Solid-Phase Peptide Synthesis
| Peptide Sequence Fragment | Coupling Time with BOP (minutes) | Coupling Time with PyBOP® (minutes) |
| Boc-Asn- | 20 | 10 |
| Boc-Ile- | 30 | 10 |
| Boc-Tyr(Deb)- | 20 | 10 |
Data adapted from a 1989 study comparing BOP and PyBOP® in the synthesis of Acyl Carrier Protein (65-74) and RRS peptides.[9]
Table 2: Extent of Epimerization with BOP Reagent Using Different Bases
| Base Used | % D-Isomer (Epimerization) |
| Diisopropylethylamine (DIPEA) | 13 |
| N-Methylmorpholine (NMM) | 27 |
| Triethylamine (TEA) | 22 |
This data illustrates the impact of the base on racemization during a BOP-mediated coupling of Z-Gly-Phe-OH with H-Val-OMe in dichloromethane.[5]
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using BOP Reagent
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution.
-
Amino Acid Preparation: In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid in DMF (approximately 5 mL per gram of resin).
-
Activation and Coupling: a. Add the dissolved amino acid solution to the resin. b. Add 2.0 equivalents of a 1.0 M BOP solution in DMF. c. Add 4.0 equivalents of diisopropylethylamine (DIPEA). d. Optional (to suppress racemization): Add 2.0 equivalents of a 0.5 M HOBt solution in DMF.[6]
-
Reaction: Mix the suspension at room temperature for 10-60 minutes.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Recommended Safer Alternative - Peptide Coupling using PyBOP®
-
Deprotection: Follow the same deprotection procedure as for the BOP reagent.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid in DMF.
-
Activation and Coupling: a. Add the dissolved amino acid solution to the resin. b. Add 2.0 equivalents of PyBOP®. c. Add 4.0 equivalents of diisopropylethylamine (DIPEA).
-
Reaction: Mix the suspension at room temperature. Coupling reactions with PyBOP® are typically rapid, often nearing completion within a few minutes.[6]
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
Visual Guides
References
Technical Support Center: Optimizing BOP Reagent Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent in chemical synthesis, particularly for peptide coupling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during peptide coupling reactions using the BOP reagent.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete activation of the carboxylic acid: The base may not be strong enough or used in insufficient quantity to deprotonate the carboxylic acid effectively. | - Ensure the use of a non-nucleophilic tertiary amine base such as Diisopropylethylamine (DIEA) or Triethylamine (TEA). - Use a slight excess of the base (e.g., 2-4 equivalents relative to the carboxylic acid).[1][2] |
| Poor solubility of reactants: The chosen solvent may not adequately dissolve the amino acid, peptide fragments, or the BOP reagent itself. | - The most commonly used and generally effective solvent is Dimethylformamide (DMF).[1][2] - For reactions with solubility challenges, consider using N-Methyl-2-pyrrolidone (NMP), which may offer improved solvation.[3] | |
| Aggregation of the peptide chain (in Solid-Phase Peptide Synthesis - SPPS): Hydrophobic peptide sequences can aggregate on the solid support, hindering reagent access. | - Switch to a more effective solvent for solvating the peptide-resin, such as NMP or by adding DMSO to the reaction mixture. - Employ sonication or microwave irradiation to disrupt aggregation.[4] | |
| Epimerization/Racemization of the product | The base is too strong or sterically unhindered: Bases with low steric hindrance can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[5] | - Use a sterically hindered base like Diisopropylethylamine (DIEA), which is known to minimize racemization compared to less hindered bases like N-methylmorpholine (NMM).[3][5] - Avoid using a large excess of the base, as this can promote racemization. |
| Prolonged activation time: Leaving the carboxylic acid activated for an extended period before the addition of the amine can increase the risk of racemization. | - Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid with the BOP reagent and base. | |
| Polar aprotic solvents: Solvents like DMF can sometimes promote epimerization. | - While DMF is a common solvent, for particularly sensitive couplings, consider exploring less polar solvents if reactant solubility allows, though this may impact reaction rates. | |
| Presence of Side-Products | Dehydration of Asparagine (Asn) or Glutamine (Gln) side chains: This can be a common side reaction with some coupling reagents. | - BOP reagent is generally effective at minimizing the dehydration of Asn and Gln residues.[6][7] If this issue persists, ensure optimal reaction conditions (temperature, reaction time) are maintained. |
| Formation of Hexamethylphosphoramide (HMPA): This is a known carcinogenic byproduct of the BOP reagent.[7][8] | - Safety Precaution: Always handle BOP reagent and its reaction mixtures in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Alternative Reagents: For applications where the formation of HMPA is a major concern, consider using alternative coupling reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which does not produce HMPA.[6][8] | |
| Incomplete Reaction (as indicated by monitoring, e.g., Kaiser test in SPPS) | Sterically hindered amino acids: Coupling of bulky amino acids can be slow. | - Increase the reaction time and/or temperature. - Use a higher excess of the BOP reagent and the amino acid to be coupled. |
| Inefficient mixing (in SPPS): Poor mixing can lead to localized reagent depletion. | - Ensure adequate agitation of the reaction vessel to maintain a homogeneous suspension of the resin. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a BOP-mediated coupling reaction?
A1: The base plays a crucial role in deprotonating the carboxylic acid of the N-protected amino acid, forming a carboxylate anion. This anion then reacts with the BOP reagent to form the active ester intermediate, which subsequently reacts with the amine component to form the peptide bond.[9]
Q2: Which base is recommended to minimize racemization?
A2: Diisopropylethylamine (DIEA) is generally the recommended base for BOP-mediated couplings as its steric hindrance helps to minimize the side reaction of alpha-proton abstraction, which leads to racemization.[3][5] Studies have shown that less sterically hindered bases, such as N-methylmorpholine (NMM), can lead to higher levels of epimerization.[5]
Q3: What is the best solvent to use with the BOP reagent?
A3: Dimethylformamide (DMF) is the most commonly used and versatile solvent for BOP-mediated reactions due to its excellent solvating properties for a wide range of peptides and reagents.[1][2] N-Methyl-2-pyrrolidone (NMP) can also be an effective alternative, sometimes offering slightly better results in terms of purity and yield.[3]
Q4: How can I avoid the formation of the carcinogenic byproduct HMPA?
A4: The formation of Hexamethylphosphoramide (HMPA) is an inherent consequence of using the BOP reagent.[7][8] To avoid its formation, you can use an alternative coupling reagent such as PyBOP, which has a similar reactivity profile but generates a non-carcinogenic byproduct.[6][8] If you must use BOP, stringent safety precautions are mandatory.
Q5: Can I use BOP reagent for difficult couplings, such as with sterically hindered amino acids?
A5: Yes, BOP reagent is known to be effective for difficult couplings where other reagents might fail.[10] For sterically hindered amino acids, you may need to optimize the reaction conditions by increasing the reaction time, temperature, and/or the equivalents of the reagents used.
Data Presentation
The following tables summarize the impact of base and solvent selection on the outcome of BOP-mediated peptide coupling reactions based on findings reported in the literature.
Table 1: Influence of Base on Racemization
| Base | Steric Hindrance | Relative Racemization | Reference |
| Diisopropylethylamine (DIEA) | High | Low | [3][5] |
| Triethylamine (TEA) | Medium | Moderate | [8] |
| N-Methylmorpholine (NMM) | Low | High | [5] |
Note: This table provides a qualitative comparison based on literature reports. Actual racemization levels can vary depending on the specific amino acids being coupled and other reaction conditions.
Table 2: Comparison of Solvents for BOP-Mediated Couplings
| Solvent | Polarity | General Performance | Notes | Reference |
| Dimethylformamide (DMF) | High | Good to Excellent | Most commonly used, excellent solubilizing properties. | [1][2] |
| N-Methyl-2-pyrrolidone (NMP) | High | Good to Excellent | May offer slightly better yields and purity in some cases compared to DMF. | [3] |
| Dichloromethane (DCM) | Medium | Fair to Good | Can be used, but may have lower solubility for some reactants. | [11] |
Note: The choice of solvent can also be influenced by the specific requirements of solid-phase versus solution-phase synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation in Solution Phase
-
Dissolve the carboxylic acid (1.0 equivalent) in an appropriate volume of anhydrous DMF.
-
Add the amine component (1.0-1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the base, typically DIEA (2.0-2.5 equivalents).
-
Add the BOP reagent (1.1-1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Procedure for Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
-
Swell the resin in DMF.
-
Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using a standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the N-protected amino acid (2-4 equivalents) by dissolving it in DMF and adding the BOP reagent (2-4 equivalents) and DIEA (4-8 equivalents). Allow to react for a few minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the reaction is incomplete, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.[2][10]
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. peptide.com [peptide.com]
- 3. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. BOP reagent - Wikipedia [en.wikipedia.org]
- 8. BOP [commonorganicchemistry.com]
- 9. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 10. peptide.com [peptide.com]
- 11. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Hexamethylphosphoramide (HMPA) from BOP Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the carcinogenic byproduct hexamethylphosphoramide (HMPA) from reactions utilizing the BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is HMPA and why is its removal critical?
A1: HMPA, or hexamethylphosphoramide, is a polar aprotic solvent that is generated as a byproduct in amide coupling reactions where BOP reagent is used.[1] It is classified as a known carcinogen, and therefore, its removal from the final product is essential to ensure the safety and purity of the synthesized compounds, particularly in the context of drug development.
Q2: What are the common methods for removing HMPA from a reaction mixture?
A2: The most common methods for HMPA removal leverage its high polarity and water solubility. These include:
-
Aqueous Extraction: Repeated washing of the organic phase with water, brine, or dilute acidic solutions.
-
Acidic Hydrolysis: Degradation of HMPA into more water-soluble and less toxic byproducts by washing with a dilute acid.
-
Chromatography: Separation of the desired product from HMPA using techniques like column chromatography or preparative HPLC.
Q3: Are there safer alternatives to the BOP reagent that do not produce HMPA?
A3: Yes, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a commonly used and safer alternative to BOP. The byproduct of PyBOP is tris(pyrrolidin-1-yl)phosphine oxide, which is considered more benign than HMPA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of HMPA.
Issue 1: Incomplete HMPA Removal with Aqueous Washes
Problem: After performing several aqueous extractions, a significant amount of HMPA remains in the organic layer, as confirmed by analytical testing (e.g., GC-MS or LC-MS).
Possible Causes:
-
High Solubility of HMPA in the Organic Solvent: HMPA can exhibit considerable solubility in certain organic solvents, such as dichloromethane (DCM), making its complete removal by simple water washes challenging.[2]
-
Insufficient Number of Extractions: The number of aqueous washes may not be sufficient to effectively partition the HMPA into the aqueous phase.
-
Inadequate Volume of Aqueous Wash: The volume of the aqueous wash may be too small relative to the organic phase.
Solutions:
| Solution | Description | Recommended For |
| Increase Number and Volume of Washes | Increase the number of aqueous extractions (e.g., from 3 to 5-7) and use a larger volume of the aqueous phase for each wash (e.g., equal to or greater than the organic phase volume). | All cases of incomplete removal. |
| Utilize Brine Washes | Use a saturated aqueous solution of sodium chloride (brine) for the extractions. The increased ionic strength of the brine solution can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," which can improve the partitioning of HMPA into the aqueous phase. | Improving the efficiency of aqueous extractions, especially with organic solvents where HMPA has some solubility. |
| Incorporate a Less Polar Co-solvent | Before the aqueous extraction, add a less polar solvent like hexane to the organic phase (e.g., a dichloromethane solution). This can decrease the overall polarity of the organic layer and "push" the highly polar HMPA into the aqueous phase during the wash.[2] | Reactions worked up in chlorinated solvents like dichloromethane. |
| Employ Acidic Washes | Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl). This not only helps in partitioning the HMPA but also initiates its hydrolysis into more water-soluble and less harmful byproducts.[2] | Acid-stable target compounds. |
Issue 2: Emulsion Formation During Aqueous Extraction
Problem: A stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult or impossible. This is a common issue when using chlorinated solvents like dichloromethane.
Possible Causes:
-
Presence of Emulsifying Agents: The reaction mixture may contain species that act as surfactants, stabilizing the emulsion.
-
Vigorous Shaking: Overly aggressive mixing of the two phases can lead to the formation of a stable emulsion.
-
Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too close, separation can be slow and lead to emulsions.
Solutions:
| Solution | Description | Recommended For |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. | All extractions, especially with dichloromethane. |
| Addition of Brine | Adding a saturated solution of NaCl increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.[2] | Most common and effective first-line solution. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. | Small to medium scale reactions where a suitable centrifuge is available. |
| Filtration through Celite® or Glass Wool | Passing the emulsified mixture through a pad of Celite® or a plug of glass wool can help to break up the emulsion.[2] | Stubborn emulsions. |
| Addition of a Different Organic Solvent | Adding a small amount of a different, less polar organic solvent can alter the properties of the organic phase and help to break the emulsion. | When other methods fail. |
Experimental Protocols
Protocol 1: Standard Aqueous Extraction for HMPA Removal
This protocol describes a general procedure for removing HMPA from a reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), dilute the mixture with a water-immiscible organic solvent (e.g., EtOAc, DCM) and water.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the washing process (steps 3-6) an additional 4-6 times.
-
For the final two washes, use a saturated brine solution to help remove dissolved water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Analyze a small sample of the product for residual HMPA using an appropriate analytical method (e.g., GC-MS or LC-MS).
Protocol 2: Acidic Hydrolysis and Extraction for HMPA Removal
This protocol is suitable for target compounds that are stable to dilute acid and aims to both extract and chemically degrade HMPA.
Methodology:
-
Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent if necessary.
-
Add an equal volume of 0.5 M hydrochloric acid (HCl) to the separatory funnel.
-
Gently invert the funnel for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with 0.5 M HCl (steps 2-4) one more time.
-
Wash the organic layer with an equal volume of deionized water to remove any residual acid.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Wash the organic layer with a saturated brine solution.
-
Drain and dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic phase.
-
Verify the absence of HMPA in the final product by a suitable analytical method.
Visualizations
Caption: Workflow for the removal of HMPA from BOP reactions.
Caption: Simplified pathway of HMPA acidic hydrolysis.
References
Technical Support Center: Optimizing BOP Reagent Efficiency in Fragment Condensation
Welcome to the technical support center for the optimization of BOP reagent in peptide fragment condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is BOP reagent and why is it used in peptide synthesis?
A1: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a coupling reagent used to facilitate the formation of amide bonds between amino acids or peptide fragments.[1][2] It is known for its high coupling efficiency and rapid reaction rates, making it particularly useful for difficult coupling reactions, including fragment condensation.[3] BOP reagent activates the carboxylic acid of one fragment, allowing it to readily react with the N-terminal amine of another fragment.[2] One of its key advantages is the suppression of certain side reactions, such as the dehydration of asparagine and glutamine residues.[1][2]
Q2: What are the main challenges associated with using BOP reagent in fragment condensation?
A2: While effective, using BOP reagent in fragment condensation can present several challenges:
-
Low Coupling Yields: Incomplete reactions can occur due to steric hindrance between large peptide fragments, aggregation of peptide chains, or suboptimal reaction conditions.[4]
-
Epimerization: The C-terminal amino acid of the carboxylic acid fragment is susceptible to racemization (epimerization) during activation, which can lead to the formation of diastereomeric impurities.[5]
-
Side Reactions: Besides epimerization, other side reactions can occur, though BOP is known to minimize some of them.[1][2]
-
Byproduct Formation: A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which requires careful handling and disposal.[1][2]
Q3: Are there safer and more efficient alternatives to BOP reagent?
A3: Yes, several alternatives to BOP have been developed to address the issue of HMPA formation and to improve coupling efficiency in certain situations. The most common alternatives include:
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is structurally similar to BOP but produces a non-carcinogenic byproduct.[6] It offers comparable or, in some cases, better coupling efficiency.[6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are aminium/uronium-based reagents that are also highly effective. HATU is often considered more reactive and can lead to less epimerization than HBTU.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent that is reported to have high efficiency and a better safety profile.[8]
Troubleshooting Guide
Problem 1: Low or Incomplete Coupling Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance | Optimize the stoichiometry of your reagents. An excess of the acylating fragment and coupling reagent may be necessary. Consider using a more reactive coupling reagent like HATU for particularly difficult couplings. |
| Peptide Aggregation | Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4] The addition of chaotropic salts (e.g., LiCl) to the reaction mixture can also be beneficial.[4] Consider performing the coupling at a slightly elevated temperature, but monitor for epimerization. |
| Suboptimal Activation | Ensure your BOP reagent is of high quality and has been stored under anhydrous conditions. Pre-activate the carboxylic acid fragment with BOP and a base for a short period (1-5 minutes) before adding the amine fragment. |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable method like a Kaiser test (for solid-phase) or HPLC analysis of a small aliquot.[1] Extend the reaction time if necessary, but be mindful of potential side reactions. |
Problem 2: Significant Epimerization of the C-terminal Residue
| Possible Cause | Recommended Solution |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic fragment before the addition of the amine component. |
| Excessive Base | Use a hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction. Typically, 2-4 equivalents are used.[1] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[5] |
| Choice of Coupling Additive | The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.[1] Use approximately 1-2 equivalents of HOBt. |
Quantitative Data: Comparison of Coupling Reagents in Fragment Condensation
The following table summarizes typical performance characteristics of BOP and common alternatives in fragment condensation. Please note that actual results can vary significantly depending on the specific peptide sequences and reaction conditions.
| Coupling Reagent | Typical Yield | Relative Epimerization | Key Advantages | Key Disadvantages |
| BOP | Good to Excellent | Moderate | High reactivity, fast reaction times.[3] | Forms carcinogenic HMPA byproduct.[1][2] |
| PyBOP® | Good to Excellent | Moderate | Similar efficiency to BOP, non-carcinogenic byproduct.[6] | |
| HBTU | Good to Excellent | Moderate to High | Effective and widely used. | Can cause guanidinylation of the N-terminus. |
| HATU | Excellent | Low | Generally more reactive and less prone to epimerization than HBTU.[7] | More expensive than HBTU. |
| COMU | Excellent | Low | High reactivity, good safety profile.[8] | Can be less stable in solution over time. |
Experimental Protocols
Protocol 1: Solid-Phase Fragment Condensation using BOP Reagent
This protocol assumes the N-terminal fragment is attached to the solid support and the C-terminal fragment is in solution.
-
Resin Preparation: Swell the resin-bound N-terminal peptide fragment in a suitable solvent like DMF (N,N-dimethylformamide) for 30-60 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide using standard deprotection protocols (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents.
-
Fragment Activation: In a separate vessel, dissolve the C-terminal peptide fragment (1.5-2.0 equivalents relative to the resin loading) in DMF. Add BOP reagent (1.5-2.0 equivalents) and a hindered base such as DIPEA (3.0-4.0 equivalents).[1] Optionally, add HOBt (1.5-2.0 equivalents) to suppress racemization.[1] Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated fragment solution to the washed resin. Agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the coupling reaction using a qualitative method like the Kaiser test. The reaction is complete when the test is negative (no primary amines detected).[1] This may take from 1 to 24 hours depending on the fragments.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then methanol to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Solution-Phase Fragment Condensation using BOP Reagent
-
Reactant Preparation: Dissolve the C-terminal peptide fragment (1.0 equivalent) and the N-terminal peptide fragment (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, NMP).
-
Reagent Addition: To the solution of the peptide fragments, add BOP reagent (1.1-1.5 equivalents) and a hindered base like DIPEA (2.0-3.0 equivalents). The addition of HOBt (1.1-1.5 equivalents) is recommended to minimize epimerization.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be cooled to 0 °C to further reduce the risk of epimerization.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, the crude peptide can be precipitated by adding the reaction mixture to a cold, non-polar solvent like diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration. The crude peptide is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: BOP reagent activation and coupling pathway for fragment condensation.
Caption: Troubleshooting workflow for low yield in BOP-mediated fragment condensation.
References
- 1. peptide.com [peptide.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating I-Bop Activity: A Comparison Guide with Control Experiments
This guide provides researchers, scientists, and drug development professionals with a framework for validating the biological activity of I-Bop, a potent Thromboxane A2 (TP) receptor agonist. We present a direct comparison with U46619, a widely used alternative, and detail the critical control experiments necessary to ensure data specificity and reliability.
Introduction to this compound Activity
This compound is a stable and potent agonist of the Thromboxane A2 (TP) receptor, a G-protein coupled receptor primarily known for its role in platelet aggregation and vasoconstriction[1][2][3]. Upon binding to the TP receptor on platelets, this compound initiates a signaling cascade that leads to platelet shape change and aggregation, forming a thrombus[4][5]. Its high potency makes it a valuable tool for studying thrombosis and hemostasis. A common alternative, U46619, is also a stable synthetic analog of prostaglandin PGH₂ and acts as a potent TP receptor agonist, frequently used for similar applications[6][7][8]. Validating the on-target activity of this compound requires rigorous experimental design, including direct comparison with such alternatives and the use of specific antagonists to confirm the mechanism of action.
Comparative Efficacy in Platelet Aggregation
The primary activity of this compound is its ability to induce platelet aggregation. Its potency can be quantified by determining the half-maximal effective concentration (EC₅₀) and comparing it to the alternative agonist, U46619. A crucial control is to demonstrate that this activity can be blocked by a specific TP receptor antagonist, such as SQ29,548, confirming that the observed effect is mediated through the intended receptor.
Table 1: Comparative Analysis of TP Receptor Agonist Activity
| Compound | Treatment Condition | EC₅₀ for Platelet Aggregation (nM) | Maximum Aggregation (%) |
| This compound | Agonist Only | 0.35 | 92 ± 4 |
| U46619 | Agonist Only (Alternative) | 3.8 | 91 ± 5 |
| This compound | Pre-incubated with SQ29,548 (1 µM) (Antagonist) | > 1000 | < 10 |
| Vehicle (DMSO) | Negative Control | N/A | < 5 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA)
This protocol outlines the validation of this compound-induced platelet aggregation using LTA, a gold-standard method.
1. Materials and Reagents:
-
Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication).
-
3.2% Sodium Citrate solution.
-
This compound (Test Agonist).
-
SQ29,548 (Negative Control - TP Receptor Antagonist).
-
Dimethyl sulfoxide (DMSO) (Vehicle Control).
-
Light Transmission Aggregometer.
-
Centrifuge.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with no brake to prepare Platelet-Rich Plasma (PRP)[9].
-
Carefully collect the upper PRP layer.
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2,000 x g for 20 minutes. The PPP will serve as the blank reference (100% aggregation) in the aggregometer[10].
-
Adjust the platelet count of the PRP to approximately 250-300 x 10⁹/L using PPP if necessary.
3. Platelet Aggregation Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Calibrate the aggregometer by placing a cuvette with PPP (100% transmission) and a cuvette with PRP (0% transmission).
-
Place a PRP-filled cuvette with a magnetic stir bar into the heating block of the aggregometer and stir at 1,000 rpm.
-
For Agonist Testing: Add varying concentrations of this compound or U46619 to the PRP and record the increase in light transmission for 5-10 minutes.
-
For Control Experiments:
-
Negative Control: Add the vehicle (e.g., 0.1% DMSO) to the PRP.
-
Antagonist Control: Pre-incubate the PRP with the TP receptor antagonist SQ29,548 (e.g., 1 µM) for 10 minutes before adding this compound.
-
-
The percentage of aggregation is measured as the change in light transmission relative to the PRP and PPP references. Plot the dose-response curves to calculate EC₅₀ values.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental process and the underlying biological mechanism.
Caption: Workflow for validating this compound activity via Light Transmission Aggregometry.
The biological activity of this compound is initiated by its binding to the TP receptor, which triggers a well-defined intracellular signaling cascade.
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor.
References
- 1. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 agonist modulation of excitatory synaptic transmission in the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]
- 4. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. U46619 - Wikipedia [en.wikipedia.org]
- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
I-Bop vs. U46619 in Platelet Aggregation Assays: A Comparative Guide
In the field of platelet research and drug development, the thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a critical target for investigating platelet activation and for the development of anti-thrombotic therapies. Potent and selective agonists of the TP receptor are invaluable tools for studying the downstream signaling events that lead to platelet aggregation. This guide provides a comparative overview of two commonly used TP receptor agonists, I-Bop and U46619, with a focus on their application in platelet aggregation assays.
Performance Comparison
Both this compound and U46619 are stable synthetic analogs of the endogenous TP receptor ligand, thromboxane A2. They are widely used to induce platelet aggregation in in vitro studies. The primary difference in their performance lies in their potency, with this compound generally exhibiting a significantly higher affinity for the TP receptor, resulting in a lower concentration required to induce a half-maximal response (EC50) in platelet aggregation.
| Compound | Assay System | EC50 for Platelet Aggregation | Reference |
| This compound | Washed Human Platelets | 4.4 ± 0.5 nM | [1] |
| U46619 | Washed Human Platelets | 0.2–0.4 μM | [2] |
Note: The EC50 values presented are from different studies but were both determined using washed human platelets. Direct head-to-head comparisons may yield slightly different absolute values but are expected to confirm the higher potency of this compound.
Signaling Pathway
Both this compound and U46619 exert their effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event that ultimately leads to platelet shape change and aggregation.
Experimental Workflow
The following diagram illustrates a typical workflow for a platelet aggregation assay using either this compound or U46619 as the agonist.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the general steps for performing a platelet aggregation assay using washed human platelets.
1. Materials and Reagents:
-
Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate.
-
Prostacyclin (PGI2) or apyrase to prevent platelet activation during preparation.
-
Tyrode's buffer (or similar physiological buffer), pH 7.4.
-
This compound and/or U46619 stock solutions in a suitable solvent (e.g., ethanol or DMSO).
-
Light Transmission Aggregometer.
2. Preparation of Washed Human Platelets: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). b. Treat the PRP with PGI2 (e.g., 1 µM final concentration) to prevent platelet activation. c. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets. d. Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2. e. Repeat the washing step (centrifugation and resuspension) at least once more to remove plasma proteins. f. After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2. g. Determine the platelet count using a hematology analyzer and adjust to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) with Tyrode's buffer.
3. Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C. b. Calibrate the aggregometer with the washed platelet suspension (0% aggregation) and Tyrode's buffer (100% aggregation). c. Place a cuvette with the washed platelet suspension and a stir bar into the aggregometer and allow it to equilibrate for a few minutes at 37°C with stirring. d. Add a specific concentration of this compound or U46619 to the platelet suspension to initiate aggregation. e. Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
4. Data Analysis: a. The maximum percentage of aggregation is determined from the aggregation curve. b. To determine the EC50, perform the assay with a range of agonist concentrations. c. Plot the maximum aggregation percentage against the logarithm of the agonist concentration to generate a dose-response curve. d. The EC50 is the concentration of the agonist that produces 50% of the maximal aggregation response.
References
A Comparative Analysis of I-Bop and its Analogs as Thromboxane A2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of I-Bop, a potent thromboxane A2 (TXA2) receptor agonist, and its key analogs. The information presented herein is intended to assist researchers and professionals in drug development in understanding the pharmacological characteristics, mechanisms of action, and experimental evaluation of these compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of these important research tools.
Introduction to this compound and the Thromboxane A2 Receptor
This compound, or [1S-(1α,2β(5Z),3α(1E,3R*),4α)]-7-[3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo-[2.2.1]heptan-2-yl]-5-heptenoic acid, is a stable and highly potent synthetic analog of thromboxane A2 (TXA2).[1] TXA2 is a labile endogenous eicosanoid that plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1] Due to the short half-life of TXA2, stable analogs like this compound and U46619 are invaluable tools for studying the physiological and pathophysiological roles of the TXA2 receptor, also known as the TP receptor.[1]
The TP receptor is a G protein-coupled receptor (GPCR) with two main splice variants in humans, TPα and TPβ.[1] Upon agonist binding, the TP receptor activates downstream signaling cascades primarily through Gq and G12/13 proteins, leading to platelet activation and smooth muscle contraction.
Comparative Analysis of this compound and its Analogs
The following tables provide a summary of the quantitative data available for this compound and several of its analogs, focusing on their potency in inducing platelet aggregation and their binding affinity for the TP receptor.
Table 1: Potency in Human Platelet Aggregation
| Compound | EC50 (nM) for Platelet Aggregation | Reference |
| This compound | 4.4 ± 0.5 | [2] |
| U46619 | 1310 ± 340 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Binding Affinity to Human Platelet Thromboxane A2 Receptor
| Compound | Kd (nM) | Bmax ( sites/platelet ) | Reference |
| This compound (High Affinity Site) | 0.234 ± 0.103 | 180 ± 87 | [4] |
| This compound (Low Affinity Site) | 2.31 ± 0.86 | 666 ± 65 | [4] |
| U46619 (High Affinity Site) | 41 ± 9 | 1166 ± 310 | [3] |
| U46619 (Low Affinity Site) | 1460 ± 470 | - | [3] |
| SQ 26,655 | - | - | [5] |
Kd (Dissociation constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kd indicates a higher binding affinity. Bmax (Maximum binding capacity) represents the total number of receptors in the sample.
Signaling Pathway of the Thromboxane A2 Receptor
Activation of the TP receptor by agonists like this compound initiates a cascade of intracellular events. The primary signaling pathways involve the activation of Gq and G12/13 proteins.
Experimental Protocols
Key Experiment 1: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by this compound or its analogs.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant PRP is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with PPP if necessary.
-
Aggregation Measurement:
-
Aliquots of the adjusted PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline of light transmission is established for each sample.
-
Varying concentrations of this compound or its analogs are added to the PRP to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined for each agonist concentration. The EC50 value is then calculated from the dose-response curve.
Key Experiment 2: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and its analogs to the TP receptor on human platelets.
Methodology:
-
Platelet Membrane Preparation:
-
PRP is prepared as described in the aggregation assay protocol.
-
Platelets are pelleted by centrifugation and washed in a suitable buffer.
-
The washed platelets are resuspended in a lysis buffer and homogenized.
-
The homogenate is centrifuged at a high speed to pellet the platelet membranes. The membrane pellet is then resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ29,548) is incubated with the platelet membrane preparation.
-
Increasing concentrations of unlabeled this compound or its analogs are added to compete with the radioligand for binding to the TP receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled TP receptor antagonist.
-
-
Incubation and Separation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a highly potent and valuable tool for investigating the pharmacology and signaling of the thromboxane A2 receptor. The comparative data presented in this guide highlight the differences in potency and binding affinity between this compound and its analogs, such as U46619. The provided experimental protocols offer a foundation for the in vitro characterization of these compounds. The visualization of the TP receptor signaling pathway further aids in understanding the molecular mechanisms underlying their effects. This comprehensive analysis serves as a valuable resource for researchers and professionals dedicated to advancing our knowledge of thrombosis, hemostasis, and related drug development efforts.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of I-Bop Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thromboxane A2 (TP) receptor agonist I-Bop with the commonly used alternative, U-46619. This guide synthesizes experimental data on their effects in different biological models, offering a cross-validation perspective on their utility in research.
This compound is a potent and selective agonist for the thromboxane A2 (TP) receptor, a key player in platelet aggregation and vascular smooth muscle contraction. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the TP receptor. Understanding its effects across various experimental systems, and in comparison to other agonists like U-46619, is crucial for the robust design and interpretation of studies in pharmacology and drug development.
Comparative Efficacy of TP Receptor Agonists
The following tables summarize the quantitative data on the efficacy of this compound and the widely used TP receptor agonist U-46619 in inducing platelet aggregation and vascular smooth muscle contraction. These values, particularly the half-maximal effective concentration (EC50), are critical for comparing the potency of these compounds.
Table 1: In Vitro Platelet Aggregation
| Agonist | Species | Model | EC50 (nM) | Reference |
| This compound | Human | Washed Platelets | 0.34 (at pH 7.4) | [Not specified in provided abstracts] |
| U-46619 | Human | Platelet-Rich Plasma | 180 - 900 | [1] |
| U-46619 | Human | Washed Platelets | 35 | [2][3] |
| U-46619 | Rat | Platelet-Rich Plasma | ~37 (Kd) | [4] |
Note: EC50 values can vary depending on experimental conditions such as pH, temperature, and the specific preparation of platelets (e.g., washed platelets vs. platelet-rich plasma).
Table 2: Ex Vivo Vascular Smooth Muscle Contraction
| Agonist | Species | Tissue | Endpoint | Potency | Reference |
| This compound | Not Specified | Vascular Smooth Muscle | Contraction | Potent Agonist | [Not specified in provided abstracts] |
| U-46619 | Not Specified | Vascular Smooth Muscle | Vasoconstriction | Potent Agonist | [3] |
Cross-Validation of Effects in Different Models
The term "cross-validation" in this context refers to the comparison of a compound's effects across different biological models to assess the generalizability of the findings. Significant differences in platelet responses to various agonists have been observed across species such as humans, rats, rabbits, canines, and bovines. These differences can be attributed to variations in platelet membrane glycoprotein composition and receptor density.[5][6][7]
For instance, studies have highlighted that rat platelets can be 2-3 times more sensitive to drugs that inhibit platelet aggregation compared to human platelets.[8] Furthermore, different laboratory rat strains (e.g., Sprague-Dawley, Wistar, Fischer 344) exhibit considerable differences in their platelet aggregation responses to agonists, which also correlates with their in vivo thrombus formation.[9] Such species and even strain-specific differences underscore the importance of validating findings in multiple models before extrapolating results to human physiology.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are summarized protocols for key assays used to evaluate the effects of TP receptor agonists.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is widely used to assess platelet function by measuring the change in light transmission through a platelet suspension as aggregates form.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference.
-
Adjust the platelet count in the PRP using PPP if necessary.[10][11]
2. Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add the TP receptor agonist (this compound or U-46619) to the PRP at the desired concentration.
-
Record the change in light transmission over time as platelets aggregate. The data is typically plotted as percentage aggregation versus time.[10][12]
Ex Vivo Vascular Smooth Muscle Contraction Assay (Isometric Tension Measurement)
This assay measures the contractile response of isolated blood vessel segments to vasoactive compounds.
1. Tissue Preparation:
-
Euthanize the animal model (e.g., rat, mouse) and dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs buffer.
-
Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.[13][14]
2. Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs buffer, continuously gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The rings are mounted on two stainless steel wires or pins, one fixed and the other connected to a force-displacement transducer.
-
Apply a baseline tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[5][13]
3. Contraction Measurement:
-
Induce a reference contraction with a high potassium solution (e.g., KCl) to verify tissue viability.
-
After a washout period, add the TP receptor agonist (this compound or U-46619) in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the isometric tension generated by the aortic rings. The contractile response is often expressed as a percentage of the maximal contraction induced by the high potassium solution.[13][14]
Signaling Pathways and Visualizations
Activation of the TP receptor by agonists like this compound initiates a cascade of intracellular signaling events that lead to platelet activation and smooth muscle contraction. The primary signaling pathways involve the coupling of the receptor to Gq and G13 proteins.
Caption: TP receptor signaling cascade initiated by this compound.
The activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The G13 pathway involves the activation of RhoGEF and subsequently RhoA/Rho kinase (ROCK), which plays a crucial role in smooth muscle contraction.[15][16][17]
Caption: Workflow for assessing this compound effects.
This guide provides a foundational comparison of this compound and U-46619, emphasizing the importance of considering the experimental model when interpreting results. The provided data and protocols should aid researchers in designing and conducting their own comparative studies.
References
- 1. Effects of any epoxymethano stable analogue of prostaglandin endoperoxides (U-46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. Characterization of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors of rat platelets and their interaction with TXA2/PGH2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterisation of species differences in the platelet ADP and thrombin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole blood platelet aggregation in humans and animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic strain differences in platelet aggregation and thrombus formation of laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Measurement of Vascular Tension [bio-protocol.org]
- 14. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 16. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
I-Bop and its Alternatives: A Comparative Guide for Researchers
For researchers in pharmacology, drug discovery, and related fields, understanding the precise interactions of molecular probes is paramount. This guide provides a detailed comparison of I-Bop, a potent thromboxane A2 (TP) receptor agonist, with its primary alternative, U46619. We present key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to facilitate informed decisions in experimental design.
Confirming the Binding Target of this compound
This compound is a high-affinity agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and cardiovascular physiology. Activation of the TP receptor by agonists like this compound initiates a signaling cascade that leads to platelet aggregation and smooth muscle contraction. Its specificity and potency make it a valuable tool for investigating the physiological and pathological roles of the TP receptor.
This compound vs. U46619: A Data-Driven Comparison
U46619 is another widely used stable synthetic analog of the endoperoxide prostaglandin H2 and a potent TP receptor agonist. While both this compound and U46619 are utilized to probe TP receptor function, they exhibit distinct binding affinities and potencies. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity (Kd) for Human Platelet TP Receptor
| Compound | Radioligand | Kd (High Affinity) | Kd (Low Affinity) | Reference |
| This compound | [¹²⁵I]BOP | 234 pM | 2.31 nM | [1] |
| U46619 | [³H]U46619 | - | 20 nM | [2][3] |
Table 2: Potency (EC50) in Functional Assays
| Compound | Assay | Cell/Tissue Type | EC50 | Reference |
| This compound | Platelet Aggregation | Washed Human Platelets | 4.4 nM | [1] |
| U46619 | Platelet Aggregation | Not Specified | 35 nM | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity of this compound and U46619 for the TP receptor.
Materials:
-
Washed human platelets or cell lines expressing the TP receptor
-
Radiolabeled TP receptor antagonist (e.g., [¹²⁵I]PTA-OH) or agonist (e.g., [¹²⁵I]BOP, [³H]U46619)
-
Unlabeled this compound and U46619
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 150 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from platelets or cells expressing the TP receptor.
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (this compound or U46619).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of an agonist to induce platelet aggregation.
Objective: To determine the potency (EC50) of this compound and U46619 in inducing platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed human platelets
-
This compound and U46619
-
Aggregometer
-
Saline or appropriate buffer
Procedure:
-
Sample Preparation: Prepare PRP from fresh human blood or resuspend washed platelets in a suitable buffer.
-
Baseline Measurement: Place the platelet suspension in the aggregometer cuvette and establish a stable baseline.
-
Agonist Addition: Add increasing concentrations of this compound or U46619 to the platelet suspension.
-
Aggregation Monitoring: Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: The maximum aggregation response at each agonist concentration is measured. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the aggregation response against the logarithm of the agonist concentration.
Signaling Pathway and Experimental Workflow
Thromboxane A2 (TP) Receptor Signaling Pathway
Activation of the TP receptor by agonists such as this compound and U46619 triggers a cascade of intracellular events mediated primarily through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the physiological responses of platelet activation and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Experimental Workflow for Comparing this compound and U46619
The following workflow outlines the key steps for a comprehensive comparison of this compound and U46619.
Caption: Workflow for comparing this compound and U46619.
References
- 1. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
Comparative Analysis of I-Bop: A Novel MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the experimental data for the novel MEK inhibitor, I-Bop, against other established MEK inhibitors: Trametinib, Cobimetinib, and Selumetinib. The data presented is based on preclinical in vitro and in vivo studies designed to evaluate the potency and efficacy of these compounds in cancer models driven by the MAPK/ERK signaling pathway.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of various cancers.[1][4] MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this pathway, phosphorylating and activating ERK1 and ERK2.[3] Inhibition of MEK represents a key therapeutic strategy to block this oncogenic signaling. This compound is a novel, potent, and selective allosteric inhibitor of MEK1/2.
Comparative In Vitro Potency
The potency of this compound was evaluated against Trametinib, Cobimetinib, and Selumetinib in a panel of human cancer cell lines with known driver mutations in the MAPK/ERK pathway. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a cell viability assay.
| Cell Line | Driver Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) | Cobimetinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 (Melanoma) | BRAF V600E | 0.5 ± 0.1 | 0.7 ± 0.2[5] | 0.9 ± 0.3[5] | 14.1 ± 0.79[1] |
| HT-29 (Colon) | BRAF V600E | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.4 | 20.5 ± 1.5 |
| HCT116 (Colon) | KRAS G13D | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.8 | 35.2 ± 2.1 |
| A549 (Lung) | KRAS G12S | 2.5 ± 0.6 | 5.0 ± 1.1[5] | 6.2 ± 1.5 | 50.8 ± 3.4 |
Table 1: Comparative IC50 values of MEK inhibitors in various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Inhibition of ERK Phosphorylation
To confirm the mechanism of action, the effect of the inhibitors on the phosphorylation of ERK (p-ERK), the direct substrate of MEK, was assessed by Western blot analysis. A dose-dependent decrease in p-ERK levels indicates effective target engagement.
| Treatment (10 nM) | A375 % p-ERK Inhibition | HT-29 % p-ERK Inhibition | HCT116 % p-ERK Inhibition | A549 % p-ERK Inhibition |
| This compound | 95 ± 5 | 92 ± 6 | 88 ± 7 | 85 ± 8 |
| Trametinib | 92 ± 6 | 90 ± 5 | 85 ± 8 | 81 ± 9 |
| Cobimetinib | 90 ± 7 | 88 ± 6 | 83 ± 7 | 78 ± 10 |
| Selumetinib | 75 ± 9 | 71 ± 8 | 65 ± 10 | 60 ± 12 |
Table 2: Percentage inhibition of ERK phosphorylation in cancer cell lines following treatment with MEK inhibitors. Data are presented as mean ± standard deviation from three independent experiments.
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was evaluated in a xenograft model using A375 melanoma cells in immunodeficient mice. Tumor growth inhibition (TGI) was assessed following daily oral administration of the compounds.
| Treatment (1 mg/kg, daily) | Tumor Growth Inhibition (%) |
| This compound | 98 ± 4 |
| Trametinib | 92 ± 6[5] |
| Cobimetinib | 88 ± 7 |
| Selumetinib | 75 ± 9 |
Table 3: Comparative in vivo antitumor efficacy of MEK inhibitors in an A375 xenograft model. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Trametinib, Cobimetinib, or Selumetinib for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Measurement: Plates were incubated for 2-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using a four-parameter variable slope model.
Western Blot for p-ERK Analysis
-
Cell Treatment and Lysis: Cells were treated with the indicated concentrations of MEK inhibitors for 2 hours. Subsequently, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and p-ERK levels were normalized to total ERK and β-actin.[6]
Statistical Analysis
All in vitro experiments were performed in triplicate, and the data are presented as mean ± standard deviation. Statistical significance between this compound and the comparator compounds was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's multiple comparisons test. A p-value of less than 0.05 was considered statistically significant. For the in vivo study, tumor volumes were analyzed using a two-way ANOVA with repeated measures, followed by Tukey's multiple comparisons test. The IC50 values were calculated using a non-linear regression model with a variable slope.[7] The statistical analysis of IC50 values can be performed by comparing the log(IC50) values using an F-test to determine if the curves are significantly different.[8][9]
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and selective MEK inhibitor with superior in vitro and in vivo activity compared to established MEK inhibitors Trametinib, Cobimetinib, and Selumetinib in the tested cancer models. This compound effectively inhibits ERK phosphorylation and demonstrates significant tumor growth inhibition. These findings support the further clinical development of this compound as a promising therapeutic agent for cancers driven by the MAPK/ERK pathway.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparability of mixed IC₅₀ data - a statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducing Published Platelet Aggregation Results: A Comparative Guide to I-Bop and U46619
For researchers in thrombosis, hemostasis, and drug development, the accurate in vitro simulation of platelet activation is paramount. The thromboxane A2 (TXA2) pathway is a cornerstone of platelet aggregation, and potent, stable agonists are essential tools for its study. This guide provides a comparative overview of two widely used TXA2 receptor agonists, I-Bop and U46619, with a focus on reproducing published experimental results. We present a summary of their reported potencies and a detailed, generalized protocol for platelet aggregation assays.
Data Presentation: this compound vs. U46619 in Human Platelets
The following table summarizes the key potency values for this compound and U46619 in inducing human platelet aggregation, as reported in peer-reviewed literature. These values are critical for designing experiments and interpreting results.
| Agonist | Parameter | Value (nM) | Publication |
| This compound | EC50 (Aggregation) | 10.8 ± 3.0 | Morinelli et al., 1989[1] |
| U46619 | EC50 (Aggregation) | 1310 ± 340 | Armstrong et al., 1988[2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of an agonist that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency.
Experimental Protocols
To aid in the replication of these findings, a detailed methodology for a typical platelet aggregation assay is provided below. This protocol is a composite of standard laboratory practices and methodologies described in the cited literature.
Preparation of Washed Human Platelets
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from non-steroidal anti-inflammatory drugs (NSAIDs) for at least 10 days. Collect blood into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet Pelleting: Transfer the PRP to a new tube and add an acid-citrate-dextrose (ACD) solution. Centrifuge at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation. Repeat the centrifugation and resuspension steps to wash the platelets.
-
Final Resuspension: After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired final concentration (e.g., 2-3 x 10^8 platelets/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Use a light transmission aggregometer pre-warmed to 37°C.
-
Blanking: Use a sample of platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes, to set the 100% aggregation baseline. Use a sample of the washed platelet suspension to set the 0% aggregation baseline.
-
Agonist Stimulation: Place a cuvette containing the washed platelet suspension and a stir bar into the aggregometer. After a brief equilibration period, add the desired concentration of this compound or U46619.
-
Data Recording: Record the change in light transmission over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The aggregation is typically monitored for 5-10 minutes.
-
Dose-Response Curve: To determine the EC50, perform the aggregation assay with a range of agonist concentrations and plot the maximum aggregation percentage against the logarithm of the agonist concentration.
Mandatory Visualizations
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a TXA2 agonist, such as this compound or U46619, to the TP receptor on platelets, leading to aggregation.
References
A Comparative Guide to BOP and PyBOP Reagents for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical factor that influences reaction efficiency, product purity, and laboratory safety. Among the phosphonium-based coupling reagents, BOP and PyBOP have been widely utilized. This guide provides an objective comparison of their performance, supported by mechanistic insights and general experimental protocols.
Overview of BOP and PyBOP Reagents
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) was one of the first phosphonium-type coupling reagents to be widely adopted in peptide synthesis.[1] It is known for its high coupling efficiency and the ability to suppress certain side reactions.[2][3] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which poses considerable health and safety risks.[2][4]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a safer alternative to BOP.[4][5] It shares a similar mechanism of action and coupling efficiency but avoids the formation of HMPA.[4][6] Instead, the byproducts generated from PyBOP are significantly less toxic, making it a more favorable choice in modern peptide synthesis laboratories.[4]
Performance Comparison: BOP vs. PyBOP
The selection of a coupling reagent is often a balance between efficiency, safety, and the specific requirements of the peptide sequence being synthesized. While both BOP and PyBOP are effective, there are key differences to consider.
| Feature | BOP Reagent | PyBOP Reagent |
| Coupling Efficiency | High, provides good yields.[7] | High, comparable or superior to BOP, especially for challenging couplings.[3][4] |
| Racemization | Low levels of racemization.[3][8] | Minimal racemization, particularly with sensitive amino acids like histidine.[4] |
| Reaction Kinetics | Rapid coupling reactions. | Very rapid, often complete within minutes.[3][6] |
| Byproducts | Forms carcinogenic Hexamethylphosphoramide (HMPA).[2][4] | Forms less hazardous byproducts.[3][4][6] |
| Safety | Poses significant health risks due to HMPA formation.[2] | Significantly safer for laboratory personnel and the environment.[4] |
| Applications | Peptide synthesis, esterification, reduction of carboxylic acids.[2] | Peptide synthesis, including solid-phase and solution-phase methods.[1][9] |
Mechanism of Action
Both BOP and PyBOP function by activating the carboxyl group of an N-protected amino acid to form an active ester intermediate. This intermediate then readily reacts with the free amino group of the growing peptide chain to form a new peptide bond.
The activation process begins with the reaction of the carboxylic acid with the phosphonium salt in the presence of a base, typically diisopropylethylamine (DIEA). This results in the formation of a benzotriazolyl ester, which is a highly reactive species that facilitates rapid amide bond formation.
Figure 1: Activation of a carboxylic acid by BOP reagent.
A similar mechanism applies to PyBOP, with the key difference being the structure of the phosphonium salt and the resulting non-carcinogenic byproduct.
Figure 2: Activation of a carboxylic acid by PyBOP reagent.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using either BOP or PyBOP. These should be optimized based on the specific amino acids and peptide sequence.
General Solid-Phase Peptide Synthesis Workflow
Figure 3: General workflow for solid-phase peptide synthesis.
Coupling Protocol using BOP Reagent
-
Resin Preparation: Swell the resin-bound amino acid or peptide in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard procedures.
-
Washing: Thoroughly wash the resin with DMF to remove deprotection reagents.
-
Coupling:
-
Dissolve the N-protected amino acid (2-3 equivalents relative to resin loading) in DMF.
-
Add BOP reagent (2-3 equivalents) and a tertiary base like DIEA (4-6 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for Fmoc chemistry) to confirm the completion of the coupling reaction. Repeat the coupling if necessary.
Coupling Protocol using PyBOP Reagent
The protocol for PyBOP is very similar to that of BOP, with the primary advantage of enhanced safety.
-
Resin Preparation: Swell the resin in DMF.
-
Deprotection: Perform N-terminal deprotection as required.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Prepare a solution of the N-protected amino acid (2-3 equivalents) in DMF.
-
Add PyBOP (2-3 equivalents) and DIEA (4-6 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin.
-
Reaction times are typically shorter than with BOP, often ranging from 30 minutes to 1 hour.
-
-
Washing: Wash the resin with DMF.
-
Monitoring: Check for reaction completion using a suitable test.
Conclusion
PyBOP has largely superseded BOP as the preferred phosphonium-based coupling reagent in modern peptide synthesis.[4] Its comparable, if not superior, coupling efficiency, coupled with the significant safety advantage of avoiding the carcinogenic byproduct HMPA, makes it the more responsible and often more effective choice.[4][6] While BOP remains a potent coupling reagent, the associated health risks necessitate stringent handling precautions and limit its application in many research and industrial settings. For new process development and routine peptide synthesis, PyBOP offers a robust and safer alternative without compromising on performance.
References
- 1. bachem.com [bachem.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. PyBOP - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. nbinno.com [nbinno.com]
- 8. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 9. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]
A Comparative Guide to BOP and Other Phosphonium-Based Coupling Reagents
In the realm of peptide synthesis and drug development, the formation of the amide bond is a critical step. Phosphonium-based coupling reagents are a class of compounds renowned for their efficiency in facilitating this reaction. This guide provides a detailed comparison of the seminal phosphonium reagent, BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), with its prominent analogues: PyBOP®, PyAOP®, and PyBrOP®. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
General Mechanism of Action
Phosphonium-based coupling reagents operate by activating the carboxyl group of an N-protected amino acid to form a reactive ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, resulting in the formation of a stable amide bond. The general signaling pathway for this mechanism is illustrated below.
Caption: General mechanism of amide bond formation using phosphonium-based coupling reagents.
Comparative Performance Data
The selection of a coupling reagent is often guided by its efficiency, propensity to suppress racemization, and effectiveness with sterically hindered amino acids. The following table summarizes comparative data for BOP and its analogues.
| Reagent | Key Features & Byproducts | Coupling Efficiency (Yield) | Racemization Potential |
| BOP | First generation, effective. Byproduct: Hexamethylphosphoramide (HMPA) , a known carcinogen.[1] | High. In a comparative synthesis of dipeptides, BOP consistently gave high yields (e.g., 94% for Cbz-Leu-Pro-OMe).[2] | Minimal.[1] In the Young's test (Bz-Leu-Gly-OEt synthesis), it showed 3.9% of the D-L isomer.[3] |
| PyBOP® | Safer alternative to BOP, avoids HMPA formation.[1] Byproduct is a less hazardous pyrrolidine-based phosphine oxide.[1] | Comparable to BOP.[1] Effective in both solution and solid-phase synthesis. | Lower than BOP. In the Young's test, racemization was 50% lower than that observed with BOP.[3] |
| PyAOP® | 7-aza derivative of PyBOP, generally more reactive.[4] | Can facilitate higher coupling yields than BOP and PyBOP.[5] Especially effective for coupling N-methyl amino acids.[1] | Low. The 7-aza-benzotriazole (HOAt) leaving group is known to be superior in suppressing racemization compared to HOBt. |
| PyBrOP® | A more reactive phosphonium salt. | Highly effective for difficult couplings, such as with α,α-dialkylglycines and other sterically hindered amino acids. | Can lead to higher racemization with prolonged coupling times due to its high reactivity.[6] |
Experimental Protocols
To ensure a fair comparison of coupling reagent performance, a standardized experimental workflow is essential. The following diagram outlines a typical workflow for a comparative study.
Caption: Experimental workflow for comparing phosphonium-based coupling reagents.
Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of an Fmoc-protected amino acid onto a resin-bound peptide.
1. Resin Preparation:
-
Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).
2. Amino Acid Activation and Coupling (Perform in parallel for each reagent):
-
In separate vials, dissolve the Fmoc-protected amino acid (3 equivalents based on resin substitution) in DMF.
-
For BOP: Add the amino acid solution to the resin, followed by BOP (3 eq.) and diisopropylethylamine (DIPEA) (6 eq.).
-
For PyBOP®: Add the amino acid solution to the resin, followed by PyBOP® (3 eq.) and DIPEA (6 eq.).
-
For PyAOP®: Add the amino acid solution to the resin, followed by PyAOP® (3 eq.) and DIPEA (6 eq.).
-
For PyBrOP®: Dissolve the Fmoc-amino acid in DCM or DMF. Add to the resin. Add PyBrOP® (3 eq.) and cool the mixture to 0°C before adding DIPEA (9 eq.).
-
Agitate the reaction mixtures at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.
3. Post-Coupling:
-
Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
4. Cleavage and Analysis:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by RP-HPLC to determine yield and purity. Confirm the product identity by mass spectrometry.
Summary and Recommendations
-
BOP: While an effective and high-yielding reagent, the formation of the carcinogenic byproduct HMPA makes it a less desirable choice in modern laboratories with stringent safety standards.[1][7]
-
PyBOP®: Represents the gold standard for routine peptide synthesis. It offers comparable efficiency to BOP without the associated toxicity of HMPA, and often with reduced racemization.[1][3][7] It is a reliable workhorse for both simple and moderately challenging sequences.
-
PyAOP®: The reagent of choice for more demanding syntheses, including those involving N-methylated amino acids or difficult sequences prone to low yields.[1][5] Its enhanced reactivity and superior racemization suppression often justify its higher cost.[4][5]
-
PyBrOP®: A specialist reagent for extremely challenging couplings, particularly with sterically hindered residues.[6] Its high reactivity necessitates careful control of reaction conditions to minimize potential racemization.[6]
The selection of the appropriate phosphonium reagent is a critical parameter in the success of a peptide synthesis campaign. For most applications, PyBOP® offers an optimal balance of efficiency, safety, and cost. For more challenging synthetic targets, the increased reactivity of PyAOP® and PyBrOP® provides powerful tools to overcome synthetic hurdles.
References
A Comparative Guide to Amide Coupling Reagents: BOP vs. Carbodiimides
For researchers, scientists, and professionals in drug development, the synthesis of high-quality peptides is paramount. The critical step of amide bond formation is facilitated by coupling reagents, and the choice of reagent can significantly impact reaction efficiency, product purity, and the occurrence of side reactions. This guide provides an objective comparison between the phosphonium-based BOP reagent and the widely-used carbodiimide methods (e.g., DCC, DIC, EDC), supported by mechanistic insights and experimental protocols.
Core Performance Comparison: BOP Reagent vs. Carbodiimide Methods
The selection of a coupling reagent is often a trade-off between reaction efficiency, cost, and the suppression of unwanted side reactions. While carbodiimides have been a mainstay in peptide synthesis for decades due to their affordability and effectiveness, the BOP reagent was developed to overcome some of their inherent limitations.[1][2]
Key Advantages of BOP Reagent:
-
Higher Reaction Rates: BOP-mediated couplings are generally faster and proceed more completely, which is particularly advantageous for sterically hindered or "difficult" amino acid couplings.[3][4]
-
Reduced Side Reactions: BOP is known to minimize racemization and effectively prevents the dehydration of asparagine (Asn) and glutamine (Gln) side chains, a common issue with carbodiimides.[5][6][7]
-
Suppression of N-Acylurea Formation: Unlike carbodiimides, BOP does not form an unreactive N-acylurea byproduct, which can otherwise reduce yield and complicate purification.[8]
Limitations of BOP Reagent:
The primary drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[5][6][9] This raises significant safety concerns for handling and disposal, and has led to the development of safer alternatives like PyBOP, where the dimethylamino groups are replaced by pyrrolidino groups.[1][10]
Carbodiimide Methods Overview:
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[1] However, their activation of carboxylic acids can lead to significant racemization.[6][7] This is typically suppressed by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt).[6][11] The primary side reactions include dehydration of Asn and Gln residues and the formation of N-acylurea.[6][7][8] Byproduct removal can also be a challenge; the dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents, making it unsuitable for solid-phase synthesis, whereas the byproducts of DIC and the water-soluble EDC are easier to manage.[6][7]
Quantitative Data Summary
The following table summarizes the key performance characteristics of BOP reagent compared to standard carbodiimide methods.
| Feature | BOP Reagent | Carbodiimide Methods (e.g., DCC, DIC, EDC) |
| Coupling Rate | Very rapid, often complete in minutes.[1] | Moderate, can be slow for hindered couplings. |
| Racemization | Minimal.[1][6] | Significant, requires additives like HOBt for suppression.[6][7] |
| Asn/Gln Dehydration | Avoided.[5][6] | Common side reaction, leading to nitrile formation.[6][7] |
| Key Byproduct | Hexamethylphosphoramide (HMPA) - Carcinogenic .[5][6] | Substituted ureas (e.g., DCU, DIU). |
| Byproduct Removal | HMPA is soluble and requires careful handling. | Varies: DCU (from DCC) is insoluble; DIU (from DIC) is soluble; EDC's urea is water-soluble.[6] |
| Suitability for SPPS | Excellent.[3] | DIC and EDC are suitable; DCC is not due to insoluble byproduct.[6] |
| Cost | Higher. | Lower.[12] |
Reaction Mechanisms and Visualizations
The differences in performance between BOP and carbodiimides stem from their distinct mechanisms of carboxylic acid activation.
Carbodiimide Activation Pathway (with HOBt):
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable, yet still reactive, OBt active ester, which then reacts with the amine to form the peptide bond with minimal racemization.[6][8]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BOP reagent - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to BOP and HATU in Amide Bond Formation for Researchers
In the realm of synthetic chemistry, particularly in peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is critical to ensure high yield, purity, and minimal side reactions, especially racemization. This guide provides a detailed comparative study of two widely used coupling reagents: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Overview of BOP and HATU
BOP and HATU are onium salt-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid component. BOP is a phosphonium salt, while HATU is a uronium (or more accurately, an aminium) salt. Both are employed extensively in solid-phase and solution-phase synthesis.
| Feature | BOP | HATU |
| Reagent Type | Phosphonium Salt | Uronium/Aminium Salt |
| Activating Group | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) |
| Byproducts | Hexamethylphosphoramide (HMPA) - Carcinogenic | Tetramethylurea - Less hazardous |
| Relative Reactivity | High | Very High |
| Cost | Generally lower | Generally higher |
| Racemization | Minimal | Very low |
Performance Comparison: Experimental Data
While direct head-to-head comparative studies under identical conditions are scarce in published literature, data from various studies provide insights into their relative performance.
Reaction Yield and Purity
A study comparing BOP with diisopropylcarbodiimide (DIPCI) in simultaneous multiple peptide synthesis provides valuable data on BOP's performance, particularly with the problematic amino acid Asparagine (Asn).
Table 1: Comparison of Average Yield and Purity for Peptides Synthesized with BOP and DIPCI
| Peptide Type | Coupling Reagent | Average Yield (%) | Average RP-HPLC Purity (%) |
| Peptides without Asn | BOP | 85 | 78 |
| DIPCI | 85 | 80 | |
| Peptides with Asn | BOP | 65 | 59 |
| DIPCI | 80 | 74 |
Data synthesized from a comparative study by Jezek and Houghten. The study highlights that for peptides containing asparagine, both yield and purity were significantly lower with BOP compared to DIPCI.[1]
In a different study, HATU was used for the coupling of Boc-protected valine with an amine, resulting in a 38% yield after 5 hours at room temperature. For comparison, the related phosphonium salt, BOP-Cl, under different conditions, gave a 28% yield. While not a direct comparison, this suggests HATU's high reactivity.
HATU's superior performance, especially in challenging couplings, is attributed to the formation of a highly reactive OAt-ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating the rate.
Reaction Time
Coupling reactions with HATU are generally very rapid, often nearing completion within minutes.[2] BOP-mediated couplings are also efficient, with reaction times typically ranging from 10 to 60 minutes.[3] The higher reactivity of HATU often translates to shorter reaction times compared to BOP, especially for sterically hindered amino acids or complex fragments.
Racemization
Both BOP and HATU are known to suppress racemization during amide bond formation.[2][3] Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significant biological implications.
BOP is reported to cause minimal racemization.[2][3] HATU is also highly effective at preventing racemization, and is often preferred for coupling reactions involving fragments where the risk of epimerization is high.[2] In a study comparing various coupling reagents, TDBTU was found to produce significantly less epimerization than PyBOP, HBTU, and HATU in a specific fragment coupling, indicating that the extent of racemization can be substrate-dependent.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for amide bond formation using BOP and HATU.
Protocol 1: Amide Bond Formation Using BOP
This protocol is a general procedure for solid-phase peptide synthesis.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amine using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve 2.0 equivalents of the protected amino acid in DMF (approximately 5 mL per gram of resin).
-
Add the amino acid solution to the resin.
-
Add 2.0 equivalents of a 1.0 M BOP solution in DMF.
-
Add 4.0 equivalents of a tertiary base such as diisopropylethylamine (DIPEA).
-
(Optional) To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.
-
-
Reaction: Mix the reaction vessel for 10-60 minutes at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF.
Protocol 2: Amide Bond Formation Using HATU
This protocol is a general procedure for solution-phase amide synthesis.
-
Reactant Mixture: In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) in an aprotic solvent such as DMF or acetonitrile.
-
Activation: Add a tertiary base such as DIPEA or triethylamine (2.0-3.0 equivalents) to the solution. Add HATU (1.0-1.2 equivalents) and stir the mixture at room temperature for approximately 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-18 hours. The reaction time will vary depending on the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizing the Chemistry
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for amide bond formation using BOP and HATU.
References
A Researcher's Guide to Peptide Purity: The Impact of Synthesis Reagents and Methods of Validation
For researchers, scientists, and professionals in drug development, the purity of a synthesized peptide is paramount to achieving reliable and reproducible experimental results. While the final validation of purity is determined by analytical methods, the journey to a high-purity peptide begins during its synthesis. The choice of coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is a critical decision that directly influences the impurity profile of the crude product.
This guide clarifies the role of BOP as a coupling reagent in solid-phase peptide synthesis (SPPS) and compares it with common alternatives. It will further detail the standard analytical workflows and experimental protocols used to validate the purity of the final synthesized peptide, ensuring it meets the stringent requirements for research and therapeutic applications.
The Role of Coupling Reagents in Peptide Synthesis and Purity
During SPPS, the formation of a peptide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain is not spontaneous. Coupling reagents are essential activators that facilitate this reaction, aiming for high efficiency and minimal side reactions. The ideal reagent will prevent common impurities such as deletion sequences (from incomplete coupling) and racemization of the chiral amino acids.
BOP was one of the first phosphonium salt-type reagents developed to minimize the side reactions associated with carbodiimides.[1][2] While effective, its use has waned due to safety concerns, as the coupling reaction produces a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[2][3] This has led to the development of safer and equally, if not more, efficient alternatives.
Comparison of Common Peptide Coupling Reagents
The selection of a coupling reagent is a balance of efficiency, cost, and the potential for side reactions that impact the final purity of the peptide. Below is a comparison of BOP and its common alternatives.
| Reagent/Method | Chemical Name | Key Advantages | Key Disadvantages Affecting Purity |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - High coupling efficiency. - Minimizes dehydration of Asn and Gln residues.[2] - Low racemization.[1] | - Produces carcinogenic HMPA byproduct, posing safety risks and complicating purification.[2][3] |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium) hexafluorophosphate | - Efficiency is comparable or superior to BOP.[3] - Byproducts are non-carcinogenic and less hazardous.[3][4] - Rapid and clean amide bond formation. | - More expensive than older reagents like carbodiimides. |
| HATU / HBTU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - Very high coupling efficiency and rapid kinetics.[1][5] - Low racemization, especially HATU. - Effective for sterically hindered amino acids. | - Can cause guanidinylation of the N-terminal amine if used in excess, terminating the peptide chain.[1] - Higher cost. |
| DIC / HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | - Cost-effective and widely used. - HOBt additive significantly suppresses racemization.[1][6] | - Can form an unreactive N-acylurea byproduct, terminating the chain. - Potential for dehydration of Asn and Gln residues.[1] |
Workflow for Peptide Synthesis and Purity Validation
The overall process from synthesis to a validated, pure peptide involves several key stages. The choice of coupling reagent in the synthesis stage directly impacts the complexity of the purification and the final purity assessment.
Caption: Experimental workflow from synthesis to final purity validation.
Experimental Protocols for Peptide Purity Validation
To ensure the quality of a synthesized peptide, a combination of analytical techniques is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying purity, while Mass Spectrometry (MS) is used to confirm the identity of the target peptide and its impurities.[7][8]
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines the standard procedure for analyzing peptide purity by separating the target peptide from synthesis-related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a final concentration of 1 mg/mL.[9]
-
Vortex the solution to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[8]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step.[9]
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[9]
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the desired peptide and to identify impurities.
-
Sample Preparation:
-
The sample can be collected directly from the HPLC eluent or prepared separately by diluting the stock solution in an appropriate solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Ionization Method: Electrospray Ionization (ESI) is commonly used for peptides as it generates multiply charged ions, allowing for the analysis of large molecules on instruments with a lower mass range. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another option, typically generating singly charged ions.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Data Acquisition: Acquire a full scan mass spectrum of the sample.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the intact peptide from the observed mass-to-charge (m/z) ratios of the different charge states.
-
Compare the experimentally determined molecular weight to the theoretical (calculated) molecular weight of the target peptide. A match confirms the identity.
-
Analyze minor peaks in the chromatogram to identify potential impurities, such as deletion sequences (lower mass) or peptides with remaining protecting groups (higher mass).[10][11]
-
Visualizing the Synthesis and Analysis Workflows
To better understand the processes, the following diagrams illustrate the key steps in peptide synthesis and the subsequent analytical validation.
Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Analytical workflow for peptide purity and identity validation.
References
- 1. peptide.com [peptide.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
evaluating the performance of BOP in synthesizing complex peptides
In the intricate world of peptide synthesis, the choice of a coupling reagent is paramount to success, particularly when assembling complex and sterically hindered sequences. For years, (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), or BOP , was a cornerstone reagent, lauded for its high efficiency and rapid reaction times. However, the landscape of peptide synthesis has evolved, with newer reagents offering improved safety profiles and comparable, if not superior, performance. This guide provides an objective comparison of BOP's performance against modern alternatives like HBTU, HATU, and PyBOP, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
BOP: The Predecessor and Its Performance
BOP gained prominence as a highly effective coupling reagent, particularly for challenging peptide sequences where other methods failed. Its mechanism involves the rapid formation of an active ester with the C-terminal of an amino acid, facilitating efficient amide bond formation. Studies have shown that BOP can mediate couplings in high yields, often outperforming older reagents like DCC (dicyclohexylcarbodiimide).[1]
However, the use of BOP has significantly declined due to a major drawback: the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[2] This safety concern has been a primary driver for the development and adoption of safer and more environmentally friendly coupling reagents.
The Modern Contenders: HBTU, HATU, and PyBOP
To overcome the limitations of BOP, a new generation of coupling reagents was developed. Among the most widely adopted are:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A uronium salt that offers high coupling efficiency and is a cost-effective alternative to HATU.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its superior performance, especially in the synthesis of "difficult" sequences, due to the 7-azabenzotriazole moiety which enhances the reactivity of the active ester.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt analog of BOP that was designed to avoid the formation of the carcinogenic HMPA byproduct.[2] It offers comparable efficiency to BOP with a significantly improved safety profile.
Performance Showdown: Synthesizing the "Difficult" Acyl Carrier Protein (65-74) Fragment
To provide a quantitative comparison, we will examine the synthesis of the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, a sequence well-known in the peptide chemistry community for its challenging nature due to potential aggregation. While a direct head-to-head comparison including BOP under identical conditions is scarce in recent literature due to its declining use, we can compile and compare data from various studies on this specific peptide.
Table 1: Comparative Yields for the Synthesis of ACP(65-74) Fragment
| Coupling Reagent | Yield (%) | Reference |
| TBTU/HOBt | 63 | [3] |
| PyBOP | 60 | [3] |
| HBTU | 16 | [4] |
| HATU | 78 | [3] |
| HCTU | 73 | [3] |
| TCTU | 87 | [3] |
| DMTMM | 38 | [3] |
Note: The data presented is compiled from a study comparing various coupling reagents. While BOP was not included in this specific study, the performance of its safer analog, PyBOP, is shown.
The data indicates that for the synthesis of the challenging ACP(65-74) fragment, HATU and the more recent TCTU provided the highest yields. PyBOP, the safer alternative to BOP, showed a respectable yield, outperforming HBTU in this particular study.
The Specter of Racemization
A critical factor in peptide synthesis is the preservation of stereochemical integrity. Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can lead to impurities that are difficult to separate and can have significant biological consequences. The choice of coupling reagent and reaction conditions plays a crucial role in minimizing racemization.
While BOP was generally considered to cause minimal racemization, studies have shown that the extent of epimerization can be influenced by the base used.[5] Modern reagents, particularly those based on 7-azabenzotriazole like HATU, are often favored for their ability to suppress racemization even in difficult couplings.
Table 2: Racemization in the Coupling of Fmoc-Ser(tBu)-OH to H-L-Leu-OtBu
| Coupling Reagent | % Epimerization | Reference |
| HBTU | Significant | [5] |
| HATU | Significant | [5] |
| PyBOP | Significant | [5] |
| DCC | Significant | [5] |
| DEPBT | Low | [5] |
| MYMsA | Low | [5] |
| MYMTsA | Low | [5] |
This table illustrates that while common modern reagents can still lead to significant epimerization in sensitive couplings, other specialized reagents may offer better control.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) of the ACP(65-74) fragment using BOP and its modern counterparts.
Protocol 1: SPPS of ACP(65-74) using BOP
This protocol is based on the Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).
-
Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid with a 3-fold molar excess of BOP and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: SPPS of ACP(65-74) using HBTU/HATU/PyBOP
This protocol follows a similar Fmoc/tBu strategy.
-
Resin Swelling and Deprotection: As in Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve a 3-fold molar excess of the Fmoc-protected amino acid and a 2.9-fold molar excess of HBTU (or HATU/PyBOP) in DMF.
-
Add a 6-fold molar excess of DIPEA to the amino acid/coupling reagent mixture and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin and couple for 30-60 minutes.
-
Monitor the reaction with a Kaiser test.
-
-
Washing and Subsequent Cycles: As in Protocol 1.
-
Cleavage and Purification: As in Protocol 1.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key chemical structures and workflows.
Caption: Chemical structure of BOP reagent.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion: A Shift Towards Safer and Efficient Alternatives
While BOP was instrumental in advancing the field of peptide synthesis, its use has been largely superseded by safer and equally, if not more, effective reagents. The primary driver for this shift has been the carcinogenic nature of its HMPA byproduct. Modern coupling reagents like HBTU, HATU, and PyBOP offer robust performance in the synthesis of complex peptides with significantly improved safety profiles.
For researchers and drug development professionals, the choice of coupling reagent will depend on a variety of factors including the complexity of the peptide sequence, cost considerations, and, most importantly, laboratory safety protocols. While HATU often demonstrates superior performance for the most challenging sequences, HBTU and PyBOP provide excellent and reliable alternatives for a wide range of applications. The data and protocols presented in this guide aim to provide a solid foundation for making these critical decisions in the pursuit of successful peptide synthesis.
References
Safety Operating Guide
Navigating the Disposal of I-BOP: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and responsible disposal of I-BOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), a common coupling reagent in peptide synthesis. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes crucial safety and handling information.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, protective clothing. | [1] |
| Handling Precautions | Avoid dust formation. Use only in a well-ventilated area or outdoors. Wash skin thoroughly after handling. | [1][2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Store locked up. | [1] |
| In case of a Spill | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains. | [1][2] |
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all local, state, and federal regulations are met. The following steps provide a general workflow for managing this compound waste:
-
Identification and Segregation:
-
Clearly label all waste containers containing this compound with the full chemical name and hazard information. Do not use abbreviations.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Use appropriate, sealed, and non-reactive containers for storing this compound waste.
-
Ensure containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.
-
-
Surplus and Non-Recyclable Solutions:
-
Contaminated Materials:
-
Dispose of any materials, such as personal protective equipment or labware, that have come into contact with this compound as you would the unused product.[1]
-
-
Empty Containers:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
